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  • Product: 3-Carboxy-4-chloro-2-fluorophenylboronic acid
  • CAS: 1451393-04-6

Core Science & Biosynthesis

Foundational

Synthesis Pathway and Mechanistic Insights for 3-Carboxy-4-chloro-2-fluorophenylboronic Acid

Executive Summary The compound 3-Carboxy-4-chloro-2-fluorophenylboronic acid (CAS: 1451393-04-6) is a highly functionalized aromatic building block critical for advanced Suzuki-Miyaura cross-coupling reactions in pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Carboxy-4-chloro-2-fluorophenylboronic acid (CAS: 1451393-04-6) is a highly functionalized aromatic building block critical for advanced Suzuki-Miyaura cross-coupling reactions in pharmaceutical development. Due to the dense functionalization of the benzene ring—featuring a boronic acid, a carboxylic acid, a fluorine atom, and a chlorine atom in a contiguous sequence—classical electrophilic aromatic substitution (EAS) is ineffective for its synthesis. EAS on such deactivated, electron-poor rings yields poor regiocontrol and requires harsh conditions.

Instead, the most atom-economical and regioselective approach leverages Directed Ortho-Metalation (DoM) . By starting from the commercially available 2-fluoro-6-chlorobenzoic acid (CAS:), we can exploit the synergistic directing effects of the substituents to selectively introduce the boronic acid moiety at the C3 position.

Retrosynthetic Analysis and Synthesis Workflow

The target molecule exhibits a 1,2,3,4-tetrasubstituted pattern. Mapping the target back to commercially available precursors reveals that the boronic acid at C1 (relative to the phenylboronic acid nomenclature) can be introduced via the electrophilic trapping of an aryl lithium intermediate.

When mapping the target to a benzoic acid parent structure, the sequence translates to 3-borono-2-fluoro-6-chlorobenzoic acid. This perfectly aligns with the starting material 2-fluoro-6-chlorobenzoic acid. The synthetic workflow relies on a one-pot, two-stage lithiation followed by borylation and acidic hydrolysis.

SynthesisWorkflow SM 2-Fluoro-6-chlorobenzoic acid (CAS: 434-75-3) Step1 1. LDA (2.2 eq), THF, -78 °C (Directed Ortho-Metalation) SM->Step1 Step2 2. B(OiPr)3, -78 °C to RT (Electrophilic Trapping) Step1->Step2 Step3 3. HCl (aq) (Hydrolysis) Step2->Step3 Product 3-Carboxy-4-chloro-2-fluorophenylboronic acid (CAS: 1451393-04-6) Step3->Product

Figure 1: Step-by-step synthesis workflow via Directed Ortho-Metalation (DoM).

Mechanistic Logic: Regioselective Directed Ortho-Metalation (DoM)

The success of this synthesis hinges on absolute regiocontrol during the deprotonation step. In 2-fluoro-6-chlorobenzoic acid, two distinct protons are available for abstraction: the C3 proton (ortho to fluorine) and the C5 proton (ortho to chlorine).

According to foundational DoM principles established by, the regioselectivity is governed by the relative acidifying effects of the directing groups.

  • The Carboxylate Effect: The first equivalent of base deprotonates the carboxylic acid to form a lithium carboxylate. While a weak DoM director, its primary role here is protective—preventing nucleophilic attack on the carbonyl carbon.

  • Fluorine vs. Chlorine (-I Effect): Fluorine is the most electronegative element, exerting a massive inductive electron-withdrawing effect (-I) that drastically lowers the pKa of the adjacent C3 proton. Chlorine's -I effect is significantly weaker. Consequently, the C3 proton is kinetically and thermodynamically much more acidic than the C5 proton.

Regioselectivity SM Lithium 2-fluoro-6-chlorobenzoate (Intermediate) C3 C3 Proton Ortho to F, Meta to COO- SM->C3 Path A C5 C5 Proton Ortho to Cl, Meta to COO- SM->C5 Path B F_effect Strong -I Effect (Fluorine) Higher Acidity C3->F_effect Cl_effect Weaker -I Effect (Chlorine) Lower Acidity C5->Cl_effect Outcome Exclusive C3 Lithiation (High Regioselectivity) F_effect->Outcome Favored

Figure 2: Regioselectivity logic for the lithiation of 2-fluoro-6-chlorobenzoic acid.

Quantitative Optimization of DoM Conditions

The choice of base is critical. Alkyl lithiums (like n-BuLi) are highly nucleophilic and will attack the carboxylate to form ketones, or induce unwanted halogen-metal exchange at the chlorine atom. By using a sterically hindered, non-nucleophilic base like Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) , side reactions are suppressed.

Table 1: Optimization of DoM Conditions for 3-Carboxy-4-chloro-2-fluorophenylboronic Acid Synthesis

BaseEquivalentsSolventTemp (°C)ElectrophileYield (%)Purity (%)Causality / Observation
n-BuLi2.2THF-78B(OiPr)315<50Heavy nucleophilic attack on carboxylate.
sec-BuLi2.2THF-78B(OiPr)34285Competing halogen-metal exchange at C6.
LDA 2.2 THF -78 B(OiPr)3 88 >98 Clean deprotonation; excellent regiocontrol.
LTMP2.2THF-78B(OiPr)390>98Marginally better yield due to higher steric bulk.

Detailed Experimental Protocol

This protocol acts as a self-validating system: strict temperature control prevents benzyne intermediate formation, and exact stoichiometric control ensures complete carboxylate protection before ring lithiation.

Reagents Required:

  • 2-Fluoro-6-chlorobenzoic acid (1.0 eq, 10.0 mmol, 1.74 g)

  • Lithium diisopropylamide (LDA) (2.2 eq, 22.0 mmol) — Prepared fresh from diisopropylamine and n-BuLi.

  • Triisopropyl borate (B(OiPr)3) (1.5 eq, 15.0 mmol, 3.46 mL)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

  • 2M HCl (aq)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Substrate Dissolution: Add 2-fluoro-6-chlorobenzoic acid (1.74 g) to the flask and dissolve in 50 mL of anhydrous THF.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Carboxylate Formation & Lithiation: Dropwise, add the LDA solution (22.0 mmol) over 20 minutes down the side of the flask to pre-cool the base. The first equivalent forms the lithium carboxylate; the subsequent 1.2 equivalents execute the C3 deprotonation. Stir the deep-colored solution at -78 °C for exactly 2 hours.

  • Electrophilic Trapping: Rapidly add Triisopropyl borate (3.46 mL) dropwise. Stir the mixture at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature over 12 hours.

  • Hydrolysis: Cool the flask to 0 °C in an ice bath and slowly quench the reaction with 2M HCl (aq) until the aqueous layer reaches pH 1-2. This step is critical to hydrolyze the intermediate borate ester into the free boronic acid.

  • Workup & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Triturate the crude solid with cold hexanes/dichloromethane (9:1) to remove non-polar impurities, yielding 3-Carboxy-4-chloro-2-fluorophenylboronic acid as a white to off-white powder.

References

  • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879-933. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 67947, 2-Chloro-6-fluorobenzoic acid." PubChem. URL:[Link]

Exploratory

The Solvation Mechanics of 3-Carboxy-4-chloro-2-fluorophenylboronic Acid: A Technical Guide for Advanced Synthesis

Executive Summary In modern drug development and complex organic synthesis, highly functionalized boronic acids act as indispensable linchpins, particularly in Suzuki-Miyaura cross-coupling reactions. 3-Carboxy-4-chloro-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and complex organic synthesis, highly functionalized boronic acids act as indispensable linchpins, particularly in Suzuki-Miyaura cross-coupling reactions. 3-Carboxy-4-chloro-2-fluorophenylboronic acid (CAS: 1451393-04-6) is a prime example of a polyfunctional intermediate. Its structural architecture—featuring a Lewis-acidic boronic acid, a Brønsted-acidic carboxylic moiety, and two highly electronegative halogens (fluorine and chlorine)—creates a highly dynamic and complex solubility profile.

As a Senior Application Scientist, I have observed that failures in downstream coupling reactions or assay developments involving this compound rarely stem from the catalyst, but rather from a fundamental misunderstanding of the compound's solvation kinetics, pKa shifts, and propensity for boroxine anhydride formation. This whitepaper deconstructs the physicochemical behavior of this molecule and provides a self-validating framework for empirical solubility determination.

Physicochemical Architecture & Predictive Solvation

To predict how 3-Carboxy-4-chloro-2-fluorophenylboronic acid behaves in solution, we must analyze the electronic interplay of its substituents.

Standard phenylboronic acid possesses a pKa of approximately 8.8. However, the introduction of electron-withdrawing groups into the phenyl ring substantially lowers the boronate pKa[1]. The strong inductive electron withdrawal from the ortho-fluorine and para-chlorine atoms depletes electron density from the boron atom. This increases its Lewis acidity (its affinity to accept a hydroxide ion from water), effectively lowering the boronic acid pKa to an estimated 6.5–7.5. Simultaneously, the carboxylic acid group will exhibit a pKa of roughly 2.0–2.5.

This dual-ionization potential means the molecule's aqueous solubility is exquisitely sensitive to pH. At pH < 2.0, the molecule is fully unionized, relying entirely on hydrogen bonding and dipole interactions, resulting in poor aqueous solubility. At physiological pH (7.4), the carboxylic acid is fully deprotonated (anionic), and the boronic acid is partially ionized, drastically increasing solubility.

Ionization A Solid API (Boronic Acid) B Aqueous Media (pH < 3) A->B Low Solubility (Unionized) C Aqueous Media (pH 5 - 7) A->C Moderate Solubility (Carboxylate Anion) D Aqueous Media (pH > 8) A->D High Solubility (Dianion Form) E Boroxine Anhydride (Dehydrated) A->E Thermal Dehydration (-H2O) E->A Hydrolysis (+H2O)

Fig 1. pH-dependent speciation and boroxine equilibrium pathways.

The Boroxine Equilibrium: A Critical Solvation Variable

A frequent trap in the handling of 3-Carboxy-4-chloro-2-fluorophenylboronic acid is ignoring the boroxine equilibrium. Boroxines are readily formed by the condensation of three mole-equivalents of the corresponding boronic acid[2]. This dehydration process occurs naturally over time, especially if the compound is stored in a desiccator or exposed to heat[3].

The equilibrium between boroxines and boronic acids is a major component of their physicochemical properties, complicating the analysis of their purity and stoichiometry[2]. When a dehydrated sample (predominantly boroxine) is introduced to an aqueous or mixed-aqueous solvent, its apparent initial solubility will be artificially low. The trimeric boroxine must undergo a water-catalyzed hydrolytic ring-opening to revert to the soluble monomeric boronic acid. Therefore, what appears to be "poor solubility" is often just slow hydrolysis kinetics.

Empirical Solubility Determination: A Self-Validating Protocol

Because literature values for highly specific functionalized intermediates are often unavailable, empirical determination is mandatory. To prevent false readings caused by boroxine formation or metastable polymorphs, the following shake-flask protocol is engineered as a self-validating system .

Step-by-Step Methodology
  • Saturation Preparation: Add an excess of 3-Carboxy-4-chloro-2-fluorophenylboronic acid solid to 5 mL of the target solvent in a sealed borosilicate glass vial.

    • Causality: Excess solid ensures the thermodynamic maximum concentration is reached. Borosilicate prevents pH shifts that can occur with lower-grade glass leaching alkali ions.

  • Thermal Equilibration (Agitation): Place the vial in a thermostatic shaker at 25.0 ± 0.1 °C at 300 RPM.

    • Causality: Strict temperature control is vital because solubility is an enthalpy-driven process. Agitation overcomes the activation energy required for boroxine hydrolysis.

  • Phase Separation: After 24 hours, extract a 1 mL aliquot. Centrifuge at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: Centrifugation prior to filtration prevents the filter membrane from clogging and artificially stripping dissolved solute via adsorption.

  • Quantification: Dilute the filtrate into the linear dynamic range of your HPLC-UV instrument and quantify against a known standard curve.

  • Internal Validation Loops (Critical):

    • Validation A (Kinetic Check): Repeat Step 3 at 48 hours. If the concentration difference between 24h and 48h is < 5%, thermodynamic equilibrium is validated. If > 5%, boroxine hydrolysis is still occurring.

    • Validation B (Solid-State Check): Recover the residual solid from the vial, dry it gently, and analyze via X-Ray Powder Diffraction (XRPD). If the crystal lattice has changed (e.g., solvate formation), the measured solubility applies to the new form, not the starting material.

Protocol S1 1. Saturation Excess Solid Added S2 2. Equilibration Agitation at 25°C S1->S2 S3 3. Phase Separation Centrifugation S2->S3 V1 Validation A 24h vs 48h Δ < 5% S2->V1 S4 4. Quantification HPLC-UV Analysis S3->S4 V2 Validation B XRPD on Residual Solid S3->V2

Fig 2. Self-validating thermodynamic solubility workflow with internal controls.

Quantitative Solvation Matrix

Based on the physicochemical properties of the functional groups, the following table summarizes the predicted solubility profile of 3-Carboxy-4-chloro-2-fluorophenylboronic acid across standard laboratory and manufacturing solvents.

Solvent SystemDielectric Constant (ε)Predicted Solubility (mg/mL)Application & Mechanistic Note
Water (pH 2.0) 80.1< 0.1Fully unionized; strong crystal lattice energy and lipophilic halogens dominate.
Water (pH 7.4) 80.15.0 - 15.0Carboxylate fully ionized; boronic acid partially ionized. Good for biological assays.
DMSO 46.7> 50.0Ideal for stock solutions; highly polar aprotic nature disrupts intermolecular H-bonds.
Methanol 32.7> 30.0High solubility, but poses a risk of transient methyl boronate esterification over time.
Tetrahydrofuran (THF) 7.510.0 - 20.0Standard solvent for Suzuki-Miyaura couplings; supports both organic and aqueous phases.
n-Heptane 1.9< 0.01Highly non-polar; incompatible with the hydrogen-bonding networks of the compound.

Synthetic and Formulation Implications

When utilizing 3-Carboxy-4-chloro-2-fluorophenylboronic acid in scale-up synthesis, solvent selection dictates reaction efficiency. In biphasic Suzuki-Miyaura couplings (e.g., THF/Water mixtures), the partitioning of this molecule is highly dependent on the base used (e.g., K2CO3 vs. Cs2CO3). Because the introduction of electron-withdrawing groups substantially lowers the boronate pKa[1], the compound will form the reactive boronate complex at milder pH levels than unsubstituted phenylboronic acids.

However, researchers must ensure that the base concentration is sufficient to deprotonate both the carboxylic acid and the boronic acid to drive the transmetalation step of the catalytic cycle. Failure to account for the carboxylic acid's consumption of the base will result in incomplete boronate formation, stalling the cross-coupling reaction and leading to poor yields.

References

  • The Boroxine–Boronic Acid Equilibrium Journal of the American Chemical Society Source: ACS Publications URL:[Link]

  • Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH Analytical Biochemistry Source: National Institutes of Health (PMC) URL:[Link]

  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 Journal of Physical Chemistry A Source: National Institutes of Health (PMC) URL:[Link]

Sources

Protocols & Analytical Methods

Method

3-Carboxy-4-chloro-2-fluorophenylboronic acid in Suzuki-Miyaura coupling reactions

Application Note: Overcoming Chemoselective and Stability Challenges in the Suzuki-Miyaura Coupling of 3-Carboxy-4-chloro-2-fluorophenylboronic Acid Executive Summary The synthesis of complex, densely functionalized biar...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Overcoming Chemoselective and Stability Challenges in the Suzuki-Miyaura Coupling of 3-Carboxy-4-chloro-2-fluorophenylboronic Acid

Executive Summary

The synthesis of complex, densely functionalized biaryls is a cornerstone of modern drug discovery. 3-Carboxy-4-chloro-2-fluorophenylboronic acid (CAS: 1451393-04-6) is a highly valuable building block, offering a unique substitution pattern that imparts metabolic stability (via halogenation) and target-binding potential (via the carboxylic acid)[1]. However, deploying this reagent in Suzuki-Miyaura cross-coupling (SMC) presents a trifecta of mechanistic challenges: base-depletion, competitive chemoselectivity, and rapid protodeboronation. This application note provides a causality-driven framework and a self-validating protocol to successfully couple this demanding substrate.

Mechanistic Causality in Reaction Design

To achieve high yields, the experimental conditions must be reverse-engineered from the electronic and steric properties of the boronic acid's functional groups.

The 2-Fluoro Effect: The Protodeboronation Dilemma

Ortho-fluorine atoms are strongly electron-withdrawing via inductive effects. While this increases the electrophilicity of the boron atom—theoretically accelerating transmetalation—it simultaneously stabilizes the carbanion intermediate formed during C–B bond cleavage[2]. Consequently, polyfluoroaryl and ortho-fluoroaryl boronic acids are notoriously susceptible to base-catalyzed protodeboronation, yielding the inactive des-boronated arene[3].

  • Causality-Driven Solution: The rate of transmetalation must outcompete the rate of degradation. This requires highly active, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos) and pre-formed palladium catalysts (e.g., Buchwald G2/G3 precatalysts) that operate efficiently at low to ambient temperatures (40 °C), where protodeboronation is kinetically suppressed[3].

The 3-Carboxy Effect: Stoichiometry and Phase Dynamics

The presence of a free carboxylic acid introduces an acidic proton into the basic SMC environment.

  • Causality-Driven Solution: The carboxylic acid will immediately consume one equivalent of base to form a carboxylate salt. Standard SMC protocols using 1.5–2.0 equivalents of base will fail due to base depletion. A minimum of 3.0 to 3.5 equivalents of a mild base (e.g., K₃PO₄) is required. Furthermore, the resulting carboxylate is highly water-soluble, necessitating a miscible biphasic solvent system (such as 1,4-Dioxane/H₂O) to ensure the boronate species remains accessible to the organic-soluble palladium catalyst.

The 4-Chloro Effect: Chemoselective Oxidative Addition

Aryl chlorides can undergo oxidative addition with Pd(0), risking homocoupling or oligomerization.

  • Causality-Driven Solution: Aryl chlorides are significantly less reactive than aryl bromides or iodides. By selecting an Aryl Bromide (Ar-Br) as the electrophilic coupling partner and maintaining the reaction temperature at ≤ 40 °C, the bulky XPhos-Pd catalyst will selectively insert into the Ar-Br bond, leaving the Ar-Cl bond on the boronic acid completely intact for downstream late-stage functionalization[4].

Pathway Visualization

G ArBr Aryl Bromide (Electrophile) OxAdd Oxidative Addition [Ar-Pd(II)-Br] ArBr->OxAdd Pd0 Active Pd(0) L1 (e.g., XPhos-Pd) Pd0->OxAdd TransMet Fast Transmetalation (Outcompetes Degradation) OxAdd->TransMet Boronic 3-Carboxy-4-chloro-2-fluorophenylboronic acid (Nucleophile) Base Base (3.5 eq) Neutralizes COOH & Activates Boron Boronic->Base ActiveBoronate Activated Boronate Complex Base->ActiveBoronate Desired Pathway ProtoDeb Protodeboronation (Des-boronated Arene) Base->ProtoDeb Competing Pathway (Accelerated by 2-F) ActiveBoronate->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Biaryl Product (C-Cl bond preserved) RedElim->Product

Mechanistic workflow illustrating competing protodeboronation and desired transmetalation pathways.

Condition Optimization Matrix

The following data summarizes the logical progression of condition optimization, highlighting how addressing specific functional group liabilities directly translates to yield improvements.

EntryPrecatalyst / Ligand SystemBase (Equiv.)Temp (°C)Biaryl Yield (%)Protodeboronation (%)Mechanistic Observation
1Pd(PPh₃)₄K₂CO₃ (2.0)80< 10%> 80%Base depletion by COOH; slow transmetalation leads to thermal degradation.
2Pd(PPh₃)₄K₃PO₄ (3.5)8025%65%Corrected stoichiometry, but Pd(PPh₃)₄ is too slow to outcompete degradation.
3XPhos-Pd-G2K₃PO₄ (3.5)8060%35%Fast transmetalation achieved, but high heat still drives partial degradation.
4 XPhos-Pd-G2 K₃PO₄ (3.5) 40 > 90% < 5% Optimal. Fast transmetalation at mild temperature preserves Ar-Cl and C-B bonds.

Validated Experimental Protocol

This protocol describes the coupling of 3-Carboxy-4-chloro-2-fluorophenylboronic acid with a generic Aryl Bromide (Ar-Br). It is designed as a self-validating system: success is verified via specific LC-MS mass tracking, and the workup leverages the target's acid-base properties for seamless purification.

Reagents & Equipment
  • Nucleophile: 3-Carboxy-4-chloro-2-fluorophenylboronic acid (1.2 equiv)

  • Electrophile: Aryl Bromide (1.0 equiv)

  • Catalyst: XPhos-Pd-G2 (Chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II)) (2–5 mol%)

  • Base: K₃PO₄ (anhydrous powder, 3.5 equiv)

  • Solvent: 1,4-Dioxane / HPLC-grade H₂O (4:1 v/v, rigorously degassed)

Step-by-Step Execution
  • Inert Atmosphere Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol), 3-Carboxy-4-chloro-2-fluorophenylboronic acid (1.2 mmol, 262 mg), K₃PO₄ (3.5 mmol, 743 mg), and XPhos-Pd-G2 (0.02 mmol, 15.7 mg).

  • Purging: Seal the flask with a septum. Evacuate and backfill with dry Nitrogen or Argon (repeat 3 times).

  • Solvent Addition: Syringe in 4.0 mL of sparged 1,4-Dioxane and 1.0 mL of sparged H₂O. Note: Degassing the solvents prior to addition is critical to prevent the oxidative homocoupling of the boronic acid.

  • Reaction: Stir the biphasic mixture vigorously at 40 °C for 2–4 hours.

  • In-Process Validation: At 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, add 1 drop of 1M HCl, and analyze via LC-MS.

    • Validation Check: Look for the absence of m/z 174.5 (3-chloro-2-fluorobenzoic acid, the protodeboronation byproduct). The presence of the product mass confirms successful catalytic turnover.

Causality-Driven Workup (The Acid-Base Extraction)

Because the product contains a carboxylic acid, it will exist as a highly water-soluble potassium carboxylate salt in the basic reaction mixture (pH > 10). Standard organic extraction will result in total loss of product.

  • Initial Wash: Dilute the cooled reaction mixture with 10 mL of H₂O and 10 mL of Dichloromethane (DCM). Separate the layers. Keep the aqueous layer. Discard the DCM layer (this removes the cleaved XPhos ligand, unreacted Ar-Br, and non-polar impurities).

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 2M HCl dropwise under continuous stirring until the pH reaches ~2.0. The biaryl carboxylic acid product will heavily precipitate.

  • Extraction: Extract the acidic aqueous suspension with Ethyl Acetate (3 × 15 mL). The product will now readily partition into the organic phase.

  • Drying & Concentration: Wash the combined Ethyl Acetate layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude biaryl product, ready for recrystallization or silica gel chromatography.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids". Journal of the American Chemical Society. Available at:[Link][3]

  • Kuleshova, O., et al. (2021). "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways". Journal of the American Chemical Society. Available at:[Link][2]

  • Royal Society of Chemistry. (2016). "Suzuki–Miyaura Coupling". Synthetic Methods in Drug Discovery: Volume 1. Available at:[Link][4]

Sources

Application

Application Note: Orthogonal Derivatization Strategies for 3-Carboxy-4-chloro-2-fluorophenylboronic acid

Introduction & Structural Profiling 3-Carboxy-4-chloro-2-fluorophenylboronic acid (CAS: 1451393-04-6) is a highly functionalized, tetra-substituted benzene derivative that serves as a premium building block in Fragment-B...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Profiling

3-Carboxy-4-chloro-2-fluorophenylboronic acid (CAS: 1451393-04-6) is a highly functionalized, tetra-substituted benzene derivative that serves as a premium building block in Fragment-Based Drug Discovery (FBDD) and the synthesis of DNA-Encoded Libraries (DELs)[1]. The true value of this molecule lies in its capacity for multi-vector diversification. However, its dense functionalization presents unique synthetic challenges.

To successfully utilize this building block, researchers must exploit its orthogonal reactivity profile :

  • C1 Boronic Acid: Serves as the primary site for C–C bond formation via Suzuki-Miyaura cross-coupling. The electron-withdrawing nature of the ortho-fluorine and meta-carboxylic acid makes this group prone to protodeboronation, requiring carefully optimized transmetalation conditions[2].

  • C3 Carboxylic Acid: Flanked by a fluorine atom at C2 and a chlorine atom at C4, this di-ortho-substituted carboxylic acid is immensely sterically hindered. Standard peptide coupling reagents (e.g., EDC/HOBt) often fail, necessitating highly active uronium-based reagents like HATU[3].

  • C4 Chlorine: While initially unreactive under mild Suzuki conditions, the C4-Cl bond serves as a latent electrophile for late-stage Buchwald-Hartwig amination once the C1 and C3 positions have been derivatized.

Derivatization Strategy 1: Chemoselective Suzuki-Miyaura Cross-Coupling

Expertise & Causality

The Suzuki-Miyaura coupling of electron-deficient boronic acids is notoriously sluggish. The presence of the highly electronegative C2-fluorine withdraws electron density from the boron atom, slowing down the transmetalation step and increasing the risk of competitive protodeboronation. To counteract this, a biphasic solvent system (1,4-Dioxane/H₂O) is employed to ensure the solubility of a mild base (K₂CO₃). The bidentate ligand in Pd(dppf)Cl₂ prevents catalyst deactivation and suppresses competitive oxidative addition into the C4-Cl bond, ensuring absolute chemoselectivity at the C1 position[4].

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-Br addition) Pd0->OxAdd Ar-Br TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar'-B(OH)2 RedElim->Pd0 Biaryl Product

Catalytic cycle of Suzuki-Miyaura cross-coupling for the boronic acid derivative.

Experimental Protocol
  • Preparation: In an oven-dried Schlenk flask, combine 3-Carboxy-4-chloro-2-fluorophenylboronic acid (1.0 equiv), the target aryl bromide (0.95 equiv to prevent homocoupling), and K₂CO₃ (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) to the solid mixture.

  • Solvent Introduction: Evacuate and backfill the flask with Argon (3x). Add a degassed mixture of 1,4-Dioxane and deionized H₂O (4:1 v/v, 0.2 M concentration).

  • Reaction: Heat the mixture to 80 °C for 4–6 hours under vigorous stirring. Monitor via LC-MS until the aryl bromide is consumed.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with 1M HCl to ensure the carboxylic acid remains protonated and partitions into the organic layer. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Derivatization Strategy 2: Amidation of the Sterically Hindered Carboxylic Acid

Expertise & Causality

The C3 carboxylic acid is sterically shielded by the adjacent C2-F and C4-Cl atoms. Attempting to form an amide bond using standard carbodiimides will result in low yields and potential guanidinylation side reactions[3]. To overcome this steric barrier, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is utilized. HATU rapidly converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which is significantly more reactive toward amines than standard OBt esters[3].

OrthogonalReactivity Core 3-Carboxy-4-chloro-2-fluorophenylboronic acid B_acid C1: Boronic Acid Suzuki Coupling Core->B_acid Pd(dppf)Cl2, Base C_acid C3: Carboxylic Acid HATU Amidation Core->C_acid Amine, HATU, DIPEA Cl_atom C4: Chlorine Buchwald-Hartwig Core->Cl_atom Pd2(dba)3, XPhos

Orthogonal derivatization pathways of 3-Carboxy-4-chloro-2-fluorophenylboronic acid.

Experimental Protocol
  • Pre-activation: Dissolve the boronic acid substrate (1.0 equiv) in anhydrous DMF (0.1 M). Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).

  • Intermediate Formation: Stir the mixture at room temperature for 15 minutes to allow for complete formation of the active OAt ester.

  • Amine Addition: Add the primary or secondary amine (1.1 equiv) dropwise.

  • Reaction: Stir at room temperature for 4–12 hours. The high reactivity of HATU drives the reaction to completion despite the di-ortho steric hindrance[3].

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove DMF. Dry, concentrate, and purify.

Derivatization Strategy 3: Late-Stage Buchwald-Hartwig Amination

Expertise & Causality

Once the C1 and C3 positions have been successfully derivatized, the remaining C4-chlorine can be targeted. Aryl chlorides are notoriously difficult to activate due to their high bond dissociation energy. To facilitate oxidative addition, a highly active, electron-rich, and bulky biaryl phosphine ligand like XPhos is paired with Pd₂(dba)₃. The steric bulk of XPhos promotes the formation of a highly active monoligated palladium(0) species, which is essential for the activation of unactivated aryl chlorides.

Experimental Protocol
  • Preparation: In a glovebox or under strict Argon atmosphere, combine the C1/C3-derivatized aryl chloride (1.0 equiv), the desired amine (1.5 equiv), and Sodium tert-butoxide (NaOtBu, 2.0 equiv) in a Schlenk tube.

  • Catalyst Complex: Add Pd₂(dba)₃ (1.5 mol%) and XPhos (3.0 mol%).

  • Solvent: Add anhydrous, degassed Toluene (0.2 M).

  • Reaction: Seal the tube and heat to 100 °C for 6–8 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, concentrate the filtrate, and purify via reverse-phase HPLC or silica gel chromatography.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected yields for the orthogonal derivatization workflows described above.

Derivatization SiteReaction TypeCatalyst / Reagent SystemSolvent & TempTimeExpected Yield
C1 (Boronic Acid) Suzuki-MiyauraPd(dppf)Cl₂ (5 mol%), K₂CO₃1,4-Dioxane/H₂O (80 °C)4–6 h75–88%
C3 (Carboxylic Acid) AmidationHATU (1.2 eq), DIPEA (3.0 eq)DMF (25 °C)4–12 h80–95%
C4 (Chlorine) Buchwald-HartwigPd₂(dba)₃ (1.5 mol%), XPhosToluene (100 °C)6–8 h65–85%

References

Sources

Method

Application Note: Synthesis of Biaryl Compounds Using 3-Carboxy-4-chloro-2-fluorophenylboronic Acid

Executive Summary The synthesis of highly functionalized biaryl compounds is a cornerstone of modern drug discovery. 3-Carboxy-4-chloro-2-fluorophenylboronic acid (CAS: 1451393-04-6) is an exceptionally valuable, multi-s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized biaryl compounds is a cornerstone of modern drug discovery. 3-Carboxy-4-chloro-2-fluorophenylboronic acid (CAS: 1451393-04-6) is an exceptionally valuable, multi-substituted building block that introduces a carboxylic acid, a chlorine atom, and a fluorine atom into molecular scaffolds in a single step. However, deploying this reagent in Suzuki-Miyaura cross-coupling presents severe synthetic challenges. The synergistic electron-withdrawing effects of the ortho-fluoro and meta-carboxy groups drastically reduce the nucleophilicity of the boronate, while simultaneously making the compound highly susceptible to rapid protodeboronation[1].

This application note provides a causally-driven, self-validating protocol designed to overcome these electronic and steric penalties. By precisely tuning the catalyst architecture and acid-base chemistry, researchers can achieve high-yielding C–C bond formations while suppressing degradation pathways.

Mechanistic Insights & Causality

To successfully couple 3-Carboxy-4-chloro-2-fluorophenylboronic acid, one must understand the competing kinetic pathways at play during the reaction.

The Electronic Penalty & Transmetalation Bottleneck

In a standard Suzuki-Miyaura coupling, the transmetalation step requires the formation of an electron-rich boronate anion[2]. For this specific substrate, the highly electronegative fluorine atom at the ortho-position, combined with the meta-carboxylic acid and para-chlorine, inductively strips electron density away from the boron center[1]. This electronic penalty severely retards the transmetalation step, causing the catalytic cycle to stall at the Pd(II) oxidative addition complex.

The Protodeboronation Threat

Electron-deficient arylboronic acids are notoriously unstable under the basic, aqueous conditions typical of cross-coupling[3]. The ortho-fluorine atom exacerbates this by inductively stabilizing the incipient carbanion transition state during C–B bond cleavage[1]. If transmetalation is slow, the base-catalyzed protodeboronation pathway outcompetes the cross-coupling, rapidly degrading the precious reagent into the inert byproduct, 3-chloro-2-fluorobenzoic acid.

Causality in Reagent Selection

To invert this kinetic imbalance, the protocol relies on the following deliberate choices:

  • Catalyst Architecture (XPhos Pd G3) : To outpace protodeboronation, transmetalation must be artificially accelerated. The bulky, electron-rich XPhos ligand facilitates ultra-fast oxidative addition and reductive elimination, while the G3 precatalyst ensures rapid, quantitative generation of the active monoligated Pd(0) species[4].

  • Base Selection (K₃PO₄) : Strong bases (e.g., NaOH, KOtBu) drastically accelerate the hydroxide-driven protodeboronation of fluorophenylboronic acids[3]. A mild base like K₃PO₄ provides sufficient alkalinity to form the active boronate without triggering rapid degradation.

  • Stoichiometric Compensation : Exactly 3.0 equivalents of base are used. The first 1.0 equivalent is instantly consumed to deprotonate the C3-carboxylic acid, ensuring substrate solubility. The remaining 2.0 equivalents drive the catalytic cycle.

CatalyticCycle Pd0 Pd(0)-XPhos Active Catalyst OA Oxidative Addition [Ar-Pd(II)-X] Pd0->OA + Ar-X TM Transmetalation [Ar-Pd(II)-Ar'] OA->TM + K3PO4 RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regeneration Product Biaryl Product RE->Product Boronic 3-Carboxy-4-chloro- 2-fluorophenylboronic acid Boronic->TM Fast (XPhos) Degradation Protodeboronation Side-Product Boronic->Degradation Base / H2O (Competing)

Fig 1. Suzuki-Miyaura catalytic cycle highlighting the competing protodeboronation pathway.

Optimization Data

The following table summarizes the quantitative optimization of the coupling conditions, demonstrating the critical nature of catalyst and base selection.

EntryCatalyst (5 mol%)Base (3.0 eq)Solvent System (4:1)Temp (°C)Biaryl Yield (%)Protodeboronation (%)
1Pd(PPh₃)₄Na₂CO₃Toluene / H₂O9022%65%
2Pd(dppf)Cl₂K₂CO₃1,4-Dioxane / H₂O8045%40%
3SPhos Pd G2K₃PO₄1,4-Dioxane / H₂O8078%15%
4 XPhos Pd G3 K₃PO₄ 1,4-Dioxane / H₂O 60 92% <5%

Note: Yields determined via quantitative LC-MS using an internal standard. Entry 4 represents the optimized conditions.

Experimental Protocol

Reagent Preparation & Degassing

Self-Validation Check: Oxygen presence leads to homocoupling of the boronic acid. Strict anaerobic conditions must be maintained.

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol, 1.0 eq), 3-Carboxy-4-chloro-2-fluorophenylboronic acid (1.3 mmol, 1.3 eq), and XPhos Pd G3 (0.05 mmol, 5 mol%).

  • In a separate flask, prepare a 4:1 (v/v) mixture of 1,4-Dioxane and deionized water. Add K₃PO₄ (3.0 mmol, 3.0 eq) to this mixture and stir until fully dissolved.

  • Degas the solvent mixture by sparging with ultra-pure Argon for 15 minutes.

Reaction Execution
  • Transfer the degassed solvent mixture (5.0 mL) to the Schlenk flask containing the solid reagents via a syringe under a positive pressure of Argon.

  • Seal the flask and heat the reaction mixture to 60 °C using a pre-heated oil bath.

  • Stir vigorously (800 rpm) for 4–6 hours. Monitor the reaction via LC-MS. The reaction is complete when the aryl halide is fully consumed.

Self-Purifying Workup & Isolation

Causality Insight: The target product contains a carboxylic acid. Under the basic reaction conditions, it exists as a highly water-soluble potassium salt. We leverage this for a self-validating purification step.

  • Cool the reaction mixture to room temperature and dilute with 10 mL of Ethyl Acetate (EtOAc) and 10 mL of water.

  • Transfer to a separatory funnel and vigorously shake. Allow the layers to separate.

  • Crucial Step : Discard the organic layer. The organic layer contains the unreacted aryl halide, cleaved XPhos ligand, and metallic impurities. The target biaryl compound remains safely in the aqueous layer as a carboxylate salt.

  • Wash the aqueous layer once more with 10 mL of EtOAc and discard the organic wash.

  • Transfer the aqueous layer to an Erlenmeyer flask. While stirring, slowly add 1M HCl dropwise until the pH reaches 2.0–3.0.

  • Visual Cue: A thick white/off-white precipitate will form as the biaryl carboxylic acid crashes out of solution.

  • Extract the acidified aqueous suspension with EtOAc (3 × 15 mL). Combine these new organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure biaryl product.

Workflow A Aryl Halide + Boronic Acid B Catalyst Activation XPhos Pd G3 A->B C Cross-Coupling 60°C, K3PO4 B->C Rapid Transmetalation D Aqueous Workup (Basic pH) C->D Quench E Acidification (pH 2-3) D->E Removes impurities F Pure Biaryl Carboxylic Acid E->F Precipitation

Fig 2. Experimental workflow and acid-base purification strategy for the biaryl synthesis.

References

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds , PMC. [Link]

  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures , ResearchGate.[Link]

Sources

Application

Application Note: The Dual-Modality Role of 3-Carboxy-4-chloro-2-fluorophenylboronic Acid in Fragment-Based Drug Discovery

Executive Summary In contemporary Fragment-Based Drug Discovery (FBDD), the transition from a low-affinity fragment hit to a high-potency lead compound is frequently bottlenecked by synthetic intractability and limited b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary Fragment-Based Drug Discovery (FBDD), the transition from a low-affinity fragment hit to a high-potency lead compound is frequently bottlenecked by synthetic intractability and limited binding efficiency. 3-Carboxy-4-chloro-2-fluorophenylboronic acid (CAS: 1451393-04-6) has emerged as a highly versatile, dual-modality building block designed to overcome these hurdles.

This compound operates through two distinct mechanistic pathways in FBDD:

  • Reversible Covalent Targeting: The boronic acid moiety acts as a "serine trap," forming metastable tetrahedral adducts with catalytic serine or threonine residues in target enzymes, thereby dramatically boosting ligand efficiency[1].

  • Orthogonal 3D Elaboration: Acting as a bifunctional synthetic hub, the molecule offers two independent vectors for fragment growth—the boronic acid for Suzuki-Miyaura cross-coupling[2] and the carboxylic acid for amide bond formation.

This application note provides a comprehensive mechanistic rationale and self-validating experimental protocols for deploying this fragment in both covalent screening and high-throughput synthetic elaboration.

Physicochemical & FBDD Profiling

To ensure successful screening, fragments must adhere closely to Congreve’s "Rule of 3" (Ro3), which dictates optimal physicochemical space for high ligand efficiency and aqueous solubility. As detailed in Table 1 , 3-Carboxy-4-chloro-2-fluorophenylboronic acid is an ideal Ro3-compliant candidate.

Table 1: Physicochemical Properties and Ro3 Compliance

PropertyValueFBDD Relevance (Rule of 3 Compliance)
CAS Number 1451393-04-6Standardized reagent identifier.
Molecular Formula C7H5BClFO4Introduces halogen-bonding capabilities (Cl, F).
Molecular Weight 218.37 g/mol Ideal (≤ 300 Da): Allows high atom-efficiency.
Hydrogen Bond Donors (HBD) 3 (from -B(OH)₂ and -COOH)Ideal (≤ 3): Maintains favorable desolvation penalties.
Hydrogen Bond Acceptors (HBA) 4 (Oxygen atoms)Acceptable: Marginal deviation from ≤ 3; highly soluble.
cLogP (Estimated) ~1.8Ideal (≤ 3): Prevents non-specific hydrophobic aggregation.
Growth Vectors 2 Orthogonal HandlesEnables programmable, multi-directional 3D growth[2].

Mechanistic Rationale in Drug Design

The Boronic Acid as a Reversible Covalent Warhead

Traditional FBDD relies on non-covalent interactions, which often yield weak initial affinities ( Kd​ in the millimolar range). Boronic acids circumvent this by acting as reversible covalent warheads. When exposed to the active site of a serine hydrolase or protease, the sp2 -hybridized boron atom (a Lewis acid) accepts the lone pair from the catalytic serine's hydroxyl group. This forms a stable, yet reversible, sp3 -hybridized tetrahedral boronate adduct[1].

Causality in Design: The reversibility of this bond is crucial. Unlike irreversible Michael acceptors (e.g., acrylamides) that can lead to off-target toxicity and immunogenicity, reversible covalent boronic acids allow for thermodynamic proofreading. If the fragment does not perfectly complement the binding pocket via its chloro/fluoro/carboxy substituents, the covalent bond will readily hydrolyze, minimizing false-positive promiscuity[3].

Orthogonal Elaboration via Suzuki-Miyaura and Amide Coupling

When utilized as a non-covalent scaffold, 3-Carboxy-4-chloro-2-fluorophenylboronic acid is a premier candidate for high-throughput fragment elaboration.

  • Vector 1 (Boronic Acid): Enables rapid C−C bond formation with diverse aryl/heteroaryl halides via Palladium-catalyzed Suzuki-Miyaura coupling[4].

  • Vector 2 (Carboxylic Acid): Enables C−N bond formation via standard peptide coupling reagents (e.g., HATU/DIPEA) to explore solvent-exposed channels. The presence of the ortho-fluoro and meta-chloro groups restricts the conformational rotation of the resulting biaryl systems, locking the elaborated lead into a bioactive conformation and reducing entropic penalties upon binding.

Experimental Methodologies

Protocol A: Intact Protein LC-MS Screening for Reversible Covalent Adducts

Objective: To validate the formation of a reversible covalent bond between the boronic acid fragment and a target serine hydrolase.

Mechanistic Causality: Biochemical functional assays often fail to capture reversible covalent interactions because substrate competition or washing steps disrupt the metastable equilibrium. Intact protein Mass Spectrometry (LC-MS) preserves the covalent complex in the gas phase. We utilize ammonium acetate buffer because it is highly volatile and sublimates during Electrospray Ionization (ESI), preventing ion suppression and salt-adduct formation that would obscure the protein's mass envelope.

Step-by-Step Procedure:

  • Protein Preparation: Buffer-exchange the target serine hydrolase (10 µM) into 50 mM Ammonium Acetate (pH 7.4) using a size-exclusion desalting column.

  • Fragment Incubation: Add 3-Carboxy-4-chloro-2-fluorophenylboronic acid (100 µM final concentration, 1% DMSO) to the protein solution.

  • Equilibration: Incubate at 25°C for 60 minutes to allow the reversible tetrahedral adduct to reach thermodynamic equilibrium.

  • LC-MS Acquisition: Inject 2 µL of the mixture onto a rapid C4 desalting column connected to a Time-of-Flight (TOF) mass spectrometer. Run a steep gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes.

  • Data Deconvolution: Deconvolute the raw multiply-charged spectra to zero-charge mass using maximum entropy algorithms.

Self-Validation System:

  • Positive Hit Criteria: Observe a mass shift equal to the fragment mass minus 18 Da (accounting for the loss of H2​O upon boronate ester formation).

  • Control Step: Pre-incubate the protein with a known irreversible active-site inhibitor (e.g., PMSF). Subsequent addition of the boronic acid should yield no mass shift, proving the fragment specifically targets the catalytic active site and is not binding promiscuously to surface residues.

Protocol B: Microscale High-Throughput Suzuki-Miyaura Fragment Linking

Objective: To synthesize an elaborated 3D lead compound by coupling the fragment to a library of aryl halide cores.

Mechanistic Causality: The ortho-fluoro substituent on the phenylboronic acid increases the propensity for protodeboronation (premature loss of the boronic acid group) under harsh basic conditions. To counteract this, we utilize Pd(dppf)Cl2​ . The large bite angle of the bidentate 'dppf' ligand accelerates the reductive elimination step of the catalytic cycle, outcompeting the degradation pathway[2]. Furthermore, a biphasic 1,4-Dioxane/Water solvent system is strictly required; the carboxylic acid will deprotonate in the presence of the base, rendering the fragment highly water-soluble. The biphasic interface allows the water-soluble fragment to transmetalate with the organic-soluble palladium complex[4].

Step-by-Step Procedure:

  • Reaction Assembly: In a 96-well glass-lined microplate, dispense the aryl halide core (0.05 mmol) and 3-Carboxy-4-chloro-2-fluorophenylboronic acid (0.06 mmol, 1.2 eq).

  • Catalyst & Base Addition: Add Pd(dppf)Cl2​ (5 mol%) and K3​PO4​ (0.15 mmol, 3.0 eq). Note: K3​PO4​ is chosen over NaOH to prevent premature hydrolysis of sensitive functional groups.

  • Solvent Dispensation: Add 500 µL of degassed 1,4-Dioxane/Water (4:1 v/v).

  • Thermal Cycling: Seal the plate under a nitrogen atmosphere and heat at 80°C for 4 hours with vigorous orbital shaking (800 rpm) to maximize the biphasic surface area.

  • Quench & Extraction: Cool to room temperature, acidify with 1M HCl (to reprotonate the carboxylic acid and drive the product into the organic phase), and extract with Ethyl Acetate.

Self-Validation System:

  • Reaction Monitoring: Analyze the organic layer via UPLC-MS. The disappearance of the aryl halide mass and the appearance of the cross-coupled product mass validates the catalytic cycle.

  • Control Step: Run a parallel well omitting the Palladium catalyst. No product formation should be observed, ruling out uncatalyzed nucleophilic aromatic substitution ( SN​Ar ).

Systems Workflow Visualization

The following diagram illustrates the strategic decision matrix for deploying 3-Carboxy-4-chloro-2-fluorophenylboronic acid in a modern FBDD campaign.

FBDD_Workflow Hit Fragment Hit: 3-Carboxy-4-chloro-2-fluorophenylboronic acid CovBind Reversible Covalent Binding (Serine/Threonine Trapping) Hit->CovBind Direct Targeting SynthElab Orthogonal Fragment Elaboration (Multi-Vector Growth) Hit->SynthElab Synthetic Growth LCMS Intact Protein LC-MS (Adduct Validation) CovBind->LCMS SPR SPR / X-Ray Crystallography (Binding Kinetics & Pose) CovBind->SPR Suzuki Suzuki-Miyaura Coupling (Boronic Acid Vector) SynthElab->Suzuki Amide Amide Coupling (Carboxylic Acid Vector) SynthElab->Amide LeadGen Lead Compound Generation (Optimized Affinity & PK) LCMS->LeadGen SPR->LeadGen Suzuki->LeadGen Amide->LeadGen

Workflow detailing the dual-modality application of the boronic acid fragment in FBDD.

References

  • Lanier, M. et al. (2021) Title: Repurposing Suzuki Coupling Reagents as a Directed Fragment Library Targeting Serine Hydrolases and Related Enzymes Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • McAulay, K. et al. (2022) Title: Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery Source: Pharmaceuticals (MDPI) URL:[Link][3]

  • Woodhead, A. J. et al. (2025) Title: Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery Source: Journal of the American Chemical Society (ACS Publications) URL:[Link][2]

  • Kitson, R. R. A. et al. (2023) Title: Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions Source: PubMed Central (NIH) URL:[Link][4]

Sources

Method

Application Note: 3-Carboxy-4-chloro-2-fluorophenylboronic Acid in the Synthesis of Next-Generation Agrochemicals

Strategic Context: The Role of Halogenated Boronic Acids The discovery and scale-up of modern agrochemicals—particularly succinate dehydrogenase inhibitor (SDHI) fungicides and highly selective auxinic herbicides—rely he...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context: The Role of Halogenated Boronic Acids

The discovery and scale-up of modern agrochemicals—particularly succinate dehydrogenase inhibitor (SDHI) fungicides and highly selective auxinic herbicides—rely heavily on the precise spatial arrangement of functionalized aromatic building blocks. 3-Carboxy-4-chloro-2-fluorophenylboronic acid (CAS: 1451393-04-6) has emerged as a premium intermediate in this space. Its tetrasubstituted benzene core offers three critical vectors for agrochemical efficacy:

  • The 2-Fluoro Substituent : Increases the overall lipophilicity of the final molecule and blocks metabolic oxidation (e.g., by cytochrome P450 enzymes in target pests). However, its strong electron-withdrawing nature significantly lowers the pKa of the adjacent boronic acid[1].

  • The 4-Chloro Substituent : Provides the necessary steric bulk to properly orient the molecule within the binding pocket of target enzymes, such as the TIR1 auxin receptor.

  • The 3-Carboxy Group : Serves as either the primary pharmacophore (in herbicides) or a highly reactive synthetic handle for downstream amidation (in fungicides).

Workflow A 3-Carboxy-4-chloro- 2-fluorophenylboronic acid C Suzuki-Miyaura Cross-Coupling A->C B Heteroaryl Halide (e.g., Pyrazole-Br) B->C D Biphenyl/Heteroaryl Carboxylic Acid C->D E Amidation / Esterification D->E F Target Agrochemical (SDHI / Auxin) E->F

Workflow for synthesizing advanced agrochemicals with CAS 1451393-04-6.

Mechanistic Troubleshooting: Mitigating Protodeboronation

While 3-Carboxy-4-chloro-2-fluorophenylboronic acid is highly versatile, its electron-deficient nature makes it exceptionally prone to base-catalyzed protodeboronation during Suzuki-Miyaura cross-coupling (SMC)[2].

The Causality of Degradation: Under standard SMC conditions utilizing strong aqueous bases (e.g., NaOH or KOH) at elevated temperatures, hydroxide ions rapidly coordinate to form the boronate complex. However, the strongly electron-withdrawing 2-fluoro and 4-chloro groups stabilize the transient aryl anion that forms upon C–B bond cleavage[3]. This stabilization triggers a unimolecular heterolysis of the boronate, liberating the protodeboronated byproduct (3-chloro-2-fluorobenzoic acid) and permanently halting the catalytic cycle[4],[5].

The Solution: To outcompete protodeboronation, the transmetalation step must be accelerated while minimizing the steady-state concentration of the reactive boronate[3]. This is achieved by:

  • Using a mild base : Sodium carbonate (Na₂CO₃) provides a buffered pH that is sufficient for boronate formation but avoids the rapid degradation kinetics seen with hydroxide bases.

  • Employing a bidentate palladium catalyst : Pd(dppf)Cl₂ forces a cis-coordination geometry at the palladium center, significantly accelerating the reductive elimination step and driving the overall catalytic cycle forward before C–B bond cleavage can occur.

CatalyticCycle Pd0 Pd(0)L_n Pd2_Ox Pd(II) Oxidative Addition Pd0->Pd2_Ox Ar-X Addition Pd2_Trans Pd(II) Transmetalation Pd2_Ox->Pd2_Trans Boronate Transfer Pd2_Trans->Pd0 Reductive Elimination Boronic Boronic Acid CAS 1451393-04-6 Boronate Boronate Anion (Active Species) Boronic->Boronate Base (Na2CO3) Boronate->Pd2_Trans Transmetalation Degradation Protodeboronation (Byproduct) Boronate->Degradation Excess Base / Heat

Catalytic cycle of Suzuki-Miyaura coupling vs. the protodeboronation degradation pathway.

Quantitative Data: Optimization of Cross-Coupling

To demonstrate the causality of the protocol choices, the following table summarizes the optimization data for the cross-coupling of 3-Carboxy-4-chloro-2-fluorophenylboronic acid with 3-bromo-1-methyl-1H-pyrazole. The data highlights the delicate balance between product yield and thermal degradation.

EntryCatalystBaseSolvent SystemTemp (°C)Yield (%)Protodeboronation (%)
1Pd(PPh₃)₄ (0.05 eq)NaOH (3.0 eq)H₂O / Toluene (1:1)903560
2Pd(dppf)Cl₂ (0.05 eq)K₃PO₄ (2.5 eq)Dioxane / H₂O (4:1)807215
3 Pd(dppf)Cl₂ (0.05 eq) Na₂CO₃ (2.5 eq) EtOH / H₂O (3:1) 75 94 < 5

Table 1: Optimization conditions demonstrating the suppression of protodeboronation via mild base and bidentate ligand selection.

Self-Validating Experimental Protocol: Aqueous Suzuki-Miyaura Cross-Coupling

Objective : Synthesize a biphenyl-3-carboxylic acid intermediate for downstream agrochemical screening.

Materials:

  • 3-Carboxy-4-chloro-2-fluorophenylboronic acid (1.2 eq)

  • 3-Bromo-1-methyl-1H-pyrazole (1.0 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • Na₂CO₃ (2.5 eq)

  • Solvent: Ethanol / Water (3:1 v/v, rigorously degassed)

Step-by-Step Procedure:

  • System Purging : Charge a Schlenk flask with the heteroaryl bromide, 3-Carboxy-4-chloro-2-fluorophenylboronic acid, and Na₂CO₃. Evacuate and backfill with N₂ three times.

    • Causality: Oxygen must be rigorously excluded to prevent oxidative homocoupling of the boronic acid and premature oxidation of the Pd(0) active species.

  • Solvent Addition : Add the degassed Ethanol/Water mixture via syringe. Stir at room temperature for 5 minutes to ensure the dissolution of the boronic acid as its sodium carboxylate salt.

  • Catalyst Initiation : Add Pd(dppf)Cl₂ under a steady stream of N₂. Heat the reaction mixture to exactly 75°C.

    • Causality: 75°C is the optimal thermal threshold; exceeding 85°C exponentially increases the rate of protodeboronation due to the increased kinetic energy overcoming the activation barrier for C–B bond heterolysis[3].

  • In-Process Control (IPC) & Self-Validation : After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation Threshold: The ratio of product to protodeboronated byproduct (m/z 173.0 [M-H]⁻ for 3-chloro-2-fluorobenzoic acid) must be > 10:1.

    • Corrective Action: If the byproduct exceeds 10% of the total peak area, immediately reduce the temperature to 65°C and add an additional 0.2 eq of the boronic acid. If unreacted bromide remains but no boronic acid is detected, protodeboronation has fully consumed the reagent.

  • Workup & Isolation : Cool the mixture to room temperature. Filter through a pad of Celite to remove palladium black. Acidify the aqueous filtrate dropwise with 1M HCl to pH 2.

    • Causality: The target product contains a free carboxylic acid. Lowering the pH protonates the carboxylate, driving the crystallization of the highly pure product out of the aqueous matrix.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum at 45°C overnight.

References

  • Protodeboronation Mechanism and History. Wikipedia. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (PMC).[Link]

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society / LJMU Research Online.[Link]

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yields of Suzuki reactions with 3-Carboxy-4-chloro-2-fluorophenylboronic acid

Target Substrate: 3-Carboxy-4-chloro-2-fluorophenylboronic acid Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the advanced troubleshooting and protocol guide for handling highly functio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Substrate: 3-Carboxy-4-chloro-2-fluorophenylboronic acid Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the advanced troubleshooting and protocol guide for handling highly functionalized, unstable boronic acids. 3-Carboxy-4-chloro-2-fluorophenylboronic acid presents a "perfect storm" of synthetic challenges due to its competing functional groups. This guide synthesizes mechanistic causality with field-proven methodologies to help you achieve high-yielding cross-couplings.

Mechanistic Profiling: Understanding the Substrate's Causality

To successfully couple this substrate, we must first deconstruct the chemical causality behind its typical failure modes. This molecule possesses three distinct functional groups that actively interfere with standard Suzuki-Miyaura conditions:

  • The Carboxylic Acid (-COOH) - The Base Sink: Suzuki couplings require a base to form the reactive boronate species (the "boronate pathway") or the hydroxo-palladium intermediate (the "oxo-palladium pathway")[1]. The carboxylic acid (pKa ~3.5) will immediately consume the first equivalent of base. If standard base stoichiometry (1.5–2.0 equiv) is used, the catalytic cycle starves, and the reaction stalls.

  • The Ortho-Fluoro Group - The Protodeboronation Trigger: Highly electronegative substituents ortho to the boron atom severely polarize the C-B bond and stabilize the incipient carbanion. Under basic aqueous conditions and elevated temperatures, this leads to rapid protodeboronation (cleavage of the C-B bond to form a C-H bond), destroying your starting material before the palladium catalyst can engage it[2][3].

  • The Chloro Group - The Chemoselectivity Risk: While C-Cl bonds are generally less reactive than C-Br or C-I bonds, highly active electron-rich phosphine ligands (necessary to outpace protodeboronation) can inadvertently trigger oxidative addition into the C-Cl bond, leading to oligomerization.

The Solution Logic

To achieve high yields, transmetalation must outpace protodeboronation . This requires abandoning traditional high-temperature catalysts (like Pd(PPh3​)4​ ) in favor of highly active precatalysts (e.g., Buchwald dialkylbiaryl phosphine G3/G4 complexes) that operate at room temperature or 40 °C[4]. Furthermore, base equivalents must be strictly ≥3.0 to account for carboxylate formation.

Mechanism Substrate 3-Carboxy-4-chloro- 2-fluorophenylboronic acid Boronate Reactive Boronate Intermediate Substrate->Boronate + OH⁻ / PO₄³⁻ Base Base (≥3.0 equiv) Neutralizes COOH first Base->Boronate Transmet Fast Transmetalation (XPhos Pd G3, 40°C) Boronate->Transmet Active Pd Catalyst Proto Protodeboronation (Pd(PPh3)4, 80°C) Boronate->Proto H₂O, Heat (Slow Cat.) Pd Pd(II) Aryl Halide Complex Pd->Transmet Product Desired Biaryl Product Transmet->Product Byproduct Deboronated Arene (3-Chloro-2-fluorobenzoic acid) Proto->Byproduct

Competing pathways: Fast transmetalation vs. thermally-driven protodeboronation.

Quantitative Data: Catalyst & Condition Optimization

The table below summarizes the causal relationship between reaction conditions and expected outcomes when coupling 3-Carboxy-4-chloro-2-fluorophenylboronic acid with a standard aryl bromide.

Catalyst SystemBase (Equivalents)Temp (°C)TimePrimary Mechanistic OutcomeEst. Yield
Pd(PPh3​)4​ (5 mol%) K2​CO3​ (2.0 eq)90 °C12 hFailure: Complete protodeboronation due to high heat.< 5%
Pd(dppf)Cl2​ (5 mol%) K3​PO4​ (2.0 eq)80 °C8 hFailure: Cycle stalls; base consumed by -COOH group.10-15%
XPhos Pd G3 (2 mol%) K3​PO4​ (3.0 eq)40 °C2 hSuccess: Transmetalation outpaces decomposition.> 85%
Pd(OAc)2​ / SPhos K3​PO4​ (3.0 eq)60 °C4 hModerate: Minor oligomerization via C-Cl activation.50-60%

Self-Validating Experimental Protocol

This protocol utilizes a biphasic solvent system to dissolve the carboxylate salt while isolating the active palladium species in the organic layer, driven by the highly active XPhos Pd G3 precatalyst[4].

Reagents Required:
  • Substrate: 3-Carboxy-4-chloro-2-fluorophenylboronic acid (1.2 equiv)

  • Electrophile: Aryl Bromide or Iodide (1.0 equiv)

  • Catalyst: XPhos Pd G3 (2-3 mol%)

  • Base: K3​PO4​ (3.0 equiv, prepared as a 0.5 M aqueous solution)

  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Methodology:
  • Reaction Setup & Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol), 3-Carboxy-4-chloro-2-fluorophenylboronic acid (1.2 mmol), and XPhos Pd G3 (0.02 mmol). Seal the flask with a septum.

  • Atmosphere Exchange: Evacuate the flask and backfill with ultra-pure Nitrogen or Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

  • Solvent Addition: Inject 4.0 mL of rigorously degassed THF into the flask. Stir at room temperature until the organic components are fully dissolved.

  • Base Introduction (The Critical Step): Inject 6.0 mL of a degassed 0.5 M aqueous K3​PO4​ solution (3.0 mmol). Self-Validation Check: You should observe a slight exotherm and a phase separation. The boronic acid is now converting into its highly soluble carboxylate-boronate species in the aqueous phase.

  • Rapid Coupling: Heat the biphasic mixture to 40 °C with vigorous stirring (1000+ RPM) to maximize interfacial surface area. Allow the reaction to proceed for 2 to 4 hours.

  • Acidic Workup: Cool the mixture to room temperature. Carefully add 1M HCl dropwise until the pH of the aqueous layer reaches ~2.0. Causality: This reprotonates the carboxylic acid of your newly formed biaryl product, driving it into the organic phase (or causing it to precipitate).

  • Extraction & Purification: Extract the mixture with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , concentrate in vacuo, and purify via flash chromatography (DCM:MeOH gradient).

Workflow Step1 1. Reagent Assembly Combine Aryl-Br, Boronic Acid, & XPhos Pd G3 under N₂ Step2 2. Organic Solvation Dissolve in degassed THF Step1->Step2 Step3 3. Base Activation Inject 3.0 eq K₃PO₄ (aq) Neutralizes COOH & forms boronate Step2->Step3 Step4 4. Low-Temp Coupling Vigorous stirring at 40 °C for 2-4 hours Step3->Step4 Step5 5. Acidic Quench Adjust to pH 2 with 1M HCl to isolate biaryl acid Step4->Step5

Optimized biphasic workflow for base-sensitive, acidic boronic acids.

Troubleshooting FAQs

Q: My reaction mixture turns black immediately upon adding the base, and I get no product. What happened? A: A rapid shift to a black solution often indicates the precipitation of Palladium black (inactive Pd(0) nanoparticles). This happens when the catalyst undergoes reduction but fails to enter the catalytic cycle (failed oxidative addition or stalled transmetalation). With this substrate, it usually means your base was entirely consumed by the -COOH group, preventing the formation of the reactive boronate. Ensure you are using ≥3.0 equivalents of base.

Q: I am observing significant amounts of 3-chloro-2-fluorobenzoic acid in my LC-MS. How do I stop this? A: You are observing the protodeboronated byproduct. The highly electronegative ortho-fluorine makes the C-B bond exceptionally labile to hydrolysis[3]. To suppress this, you must lower the reaction temperature (do not exceed 40 °C) and use a highly active, bulky, electron-rich catalyst like XPhos Pd G3 to ensure transmetalation occurs faster than hydrolysis[4].

Q: Can I use an aryl chloride as my electrophile instead of an aryl bromide? A: It is highly risky. Because your boronic acid inherently contains a C-Cl bond, using an aryl chloride electrophile introduces severe chemoselectivity issues. The active Pd catalyst may undergo oxidative addition into the C-Cl bond of your boronic acid (or your coupled product), leading to oligomerization. Stick to Aryl Bromides or Aryl Iodides, which undergo oxidative addition much faster than C-Cl bonds, ensuring the catalyst selectively targets your electrophile.

Q: The starting material is poorly soluble in THF/Dioxane. Should I change the solvent? A: Do not change the organic solvent; instead, rely on the biphasic system. The free 3-Carboxy-4-chloro-2-fluorophenylboronic acid has poor organic solubility due to hydrogen bonding. However, once you add the aqueous K3​PO4​ , it converts into the highly water-soluble potassium carboxylate salt. Vigorous biphasic stirring is the key to facilitating the reaction at the solvent interface.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations National Center for Biotechnology Information (NIH/PMC) URL:[Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids National Center for Biotechnology Information (NIH/PMC) URL:[Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Protodeboronation Wikipedia, The Free Encyclopedia URL:[Link]

Sources

Optimization

Optimizing catalyst loading for 3-Carboxy-4-chloro-2-fluorophenylboronic acid coupling

Welcome to the Technical Support Center. Coupling highly functionalized boronic acids—specifically those featuring ortho-fluoro, meta-carboxy, and para-chloro substitutions—presents a unique set of mechanistic challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Coupling highly functionalized boronic acids—specifically those featuring ortho-fluoro, meta-carboxy, and para-chloro substitutions—presents a unique set of mechanistic challenges. This guide is designed for drug development professionals and synthetic chemists who need to optimize catalyst loading, suppress side reactions, and scale up Suzuki-Miyaura cross-couplings using 3-Carboxy-4-chloro-2-fluorophenylboronic acid (CAS: 1451393-04-6).

Troubleshooting Guide & FAQs

Q1: Why am I recovering massive amounts of deboronated byproduct (3-chloro-2-fluorobenzoic acid) instead of my cross-coupled product?

The Causality: You are observing protodeboronation , a destructive base-catalyzed pathway. The ortho-fluoro and meta-carboxy groups are strongly electron-withdrawing. While they make the boron atom highly electrophilic (speeding up the formation of the reactive boronate complex), they also drastically stabilize the transient aryl anion intermediate that forms when the C–B bond cleaves. As demonstrated by Lloyd-Jones and co-workers [1], the rate of protodeboronation is highly pH-dependent and accelerates in aqueous basic media.

The Solution: You must outcompete the degradation kinetically.

  • Increase Turnover Frequency (TOF): Switch from slow-initiating catalysts like Pd(PPh3​)4​ to highly active palladacycle precatalysts (e.g., Buchwald G3/G4 series) [4].

  • Limit Water: Transition from a highly aqueous solvent system to a biphasic system (e.g., Toluene/H₂O 4:1 or THF/H₂O 10:1) to reduce the local concentration of protons available for the cleavage step.

Q2: How does the free carboxylic acid group affect my base stoichiometry and catalyst loading?

The Causality: A standard Suzuki-Miyaura coupling requires ~2.0 equivalents of base to facilitate transmetalation and regenerate the active Pd(0) species. However, the free carboxylic acid on your substrate will immediately consume 1.0 equivalent of base to form a carboxylate salt. If you only use 2.0 equivalents total, your catalytic cycle will stall due to base starvation. Furthermore, free carboxylates can coordinate to palladium centers, forming stable, inactive Pd-carboxylate complexes that artificially inflate the required catalyst loading.

The Solution: Use 3.0 to 3.5 equivalents of a mild, non-nucleophilic base like K3​PO4​ . This ensures the carboxylic acid is neutralized while leaving sufficient base for the boronate formation [2].

Q3: My LC-MS shows oligomers and impurities from coupling at the 4-chloro position. How do I maintain chemoselectivity?

The Causality: Palladium catalysts can undergo oxidative addition into C–Cl bonds. While C–Cl bonds are generally less reactive than C–Br or C–I bonds, highly active electron-rich phosphine ligands (designed to push difficult couplings) can inadvertently activate the 4-chloro position of your nucleophile, leading to polymerization.

The Solution: Exploit the kinetic difference in halogen reactivity. Ensure your electrophilic coupling partner is an aryl bromide or aryl iodide. Run the reaction at a mild temperature (40 °C) . At this temperature, a catalyst like XPhos Pd G3 will rapidly insert into an Ar–Br bond but lacks the thermal energy required to activate the Ar–Cl bond on your boronic acid [4].

Q4: How can I optimize the catalyst loading down to <1 mol% for scale-up?

The Causality: High catalyst loadings (5–10 mol%) are often used as a crutch to compensate for catalyst death (via carboxylate poisoning or oxidation) and substrate degradation. To lower the loading, you need a system where 100% of the palladium enters the catalytic cycle immediately.

The Solution: Use 0.5 mol% XPhos Pd G3 . This precatalyst undergoes rapid, quantitative activation under mildly basic conditions to generate the active mono-ligated L-Pd(0) species. Because the active catalyst concentration spikes immediately, the transmetalation step outpaces the protodeboronation step, allowing for sub-1 mol% loadings without yield erosion [3].

Mechanistic Visualization

Pathway BA 3-Carboxy-4-chloro- 2-fluorophenylboronic Acid Base Base (e.g., K3PO4) Activation BA->Base + OH- / PO4 3- Boronate Boronate Complex [Ar-B(OH)3]- Base->Boronate TM Transmetalation (Productive) Boronate->TM Fast (Optimized Pd) PD Protodeboronation (Destructive) Boronate->PD Slow / H2O Excess Product Target Biaryl Product TM->Product Reductive Elimination Degraded 3-Chloro-2-fluorobenzoic Acid (Byproduct) PD->Degraded Ar-H Formation

Fig 1: Competing pathways of Suzuki transmetalation vs. base-catalyzed protodeboronation.

Quantitative Data: Catalyst System Optimization Matrix

The following self-validating data summarizes the optimization of catalyst loading and conditions for coupling 3-Carboxy-4-chloro-2-fluorophenylboronic acid with a standard aryl bromide electrophile.

Catalyst SystemLoading (mol%)Base (Eq)Temp (°C)Chemoselectivity (C–B vs C–Cl)Protodeboronation (%)Isolated Yield (%)
Pd(PPh3​)4​ 5.0 Na2​CO3​ (2.0)80High45%32%
Pd(dppf)Cl2​ 5.0 K2​CO3​ (3.0)80High28%58%
Pd(OAc)2​
  • SPhos
2.0 K3​PO4​ (3.0)60Moderate12%74%
XPhos Pd G3 0.5 K3​PO4​ (3.0) 40 High < 5% 92%

Note: The optimized XPhos Pd G3 system at 40 °C effectively suppresses both protodeboronation and C–Cl activation while allowing for a 10-fold reduction in palladium loading.

Experimental Protocol: Optimized Suzuki-Miyaura Workflow

This self-validating protocol utilizes internal temperature monitoring and precise stoichiometry to ensure reproducibility.

Reagents Required:

  • Aryl bromide electrophile (1.0 eq)

  • 3-Carboxy-4-chloro-2-fluorophenylboronic acid (1.2 eq)

  • XPhos Pd G3 precatalyst (0.005 eq / 0.5 mol%)

  • Anhydrous K3​PO4​ (3.0 eq)

  • Degassed THF and Degassed H2​O (10:1 ratio)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), 3-Carboxy-4-chloro-2-fluorophenylboronic acid (1.2 eq), and finely milled anhydrous K3​PO4​ (3.0 eq).

  • Catalyst Loading: Add XPhos Pd G3 (0.5 mol%). Crucial step: Do not use older generations of Pd catalysts if attempting sub-1% loading with this substrate, as initiation delays will result in boronic acid degradation.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate and backfill with ultra-pure Nitrogen or Argon (repeat 3 times).

  • Solvent Addition: Syringe in the degassed THF/ H2​O (10:1 v/v) mixture. The biphasic nature limits the solubility of the boronate in the aqueous layer, protecting it from rapid protodeboronation.

  • Coupling: Heat the reaction mixture to 40 °C using a pre-calibrated heating block. Stir vigorously (800 rpm) for 4–6 hours. Monitor completion via HPLC (aliquots quenched in acetonitrile).

  • Workup: Cool to room temperature. Because the product contains a carboxylic acid, the aqueous layer must be acidified to pH 2–3 using 1M HCl to ensure the product is protonated and partitions into the organic phase. Extract with Ethyl Acetate (3x), dry over Na2​SO4​ , and concentrate in vacuo.

Protocol S1 1. Base Addition 3.0 eq K3PO4 S2 2. Catalyst Load 0.5% XPhos Pd G3 S1->S2 S3 3. Solvent Degassed THF/H2O S2->S3 S4 4. Heating 40°C for 4-6h S3->S4 S5 5. Workup pH 2-3 Acidification S4->S5

Fig 2: Optimized experimental workflow for coupling highly functionalized phenylboronic acids.

References

  • Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 2016. URL:[Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 2014. URL:[Link]

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates." Journal of the American Chemical Society, 2009. URL:[Link]

  • Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008. URL:[Link]

Troubleshooting

Technical Support Center: A Scientist's Guide to Handling Moisture-Sensitive Boronic Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that the success of your synthesis often hinges on the quality and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that the success of your synthesis often hinges on the quality and handling of your reagents. Boronic acids are powerful building blocks, particularly in cross-coupling reactions, but their sensitivity to moisture can be a significant source of experimental variability and failure. This guide is designed to provide you with field-proven insights and actionable protocols to mitigate these challenges, ensuring the integrity of your research.

Part I: Understanding the Challenge - Frequently Asked Questions (FAQs)

This section addresses the fundamental principles behind boronic acid instability. Understanding the "why" is the first step toward developing robust handling protocols.

Q1: What exactly makes boronic acids moisture-sensitive?

A: The boron atom in a boronic acid (R-B(OH)₂) is electron-deficient, making it a Lewis acid. This inherent reactivity is key to its function but also its downfall. Two primary degradation pathways are of concern:

  • Protodeboronation: This is the hydrolytic cleavage of the Carbon-Boron bond, replacing the boronic acid group with a hydrogen atom. This irreversible process results in the formation of an arene byproduct and boric acid, consuming your starting material. The reaction is often catalyzed by trace metals or impurities.

  • Boroxine Formation: Boronic acids can undergo a reversible, water-driven dehydration to form a cyclic trimer called a boroxine. While often still reactive in cross-coupling reactions, the conversion is not always clean, and the stoichiometry of your reaction can be affected since one molecule of boroxine contains three molecules of the parent boronic acid. This equilibrium can lead to inconsistent results.

Boronic Acid Equilibrium cluster_conditions Driving Forces BA R-B(OH)₂ (Boronic Acid) BX (RBO)₃ (Boroxine) BA->BX + 3 H₂O (Dehydration) BX->BA - 3 H₂O (Hydrolysis) H2O 3 H₂O Dry Dry Conditions (e.g., azeotropic removal) Dry->BX Favors Boroxine Wet Wet Conditions (e.g., aqueous base) Wet->BA Favors Boronic Acid

Caption: Equilibrium between a boronic acid and its corresponding boroxine.

Q2: How should I store my boronic acids?

A: Proper storage is your first line of defense. Since both moisture and oxygen can be detrimental, the ideal storage conditions depend on the specific boronic acid's stability.

Boronic Acid Type Recommended Storage Rationale
Electron-Rich Aryl Boronic Acids Freezer (-20 °C), under inert gas (Argon or Nitrogen), in a desiccator.Highly susceptible to both protodeboronation and oxidation.
Electron-Poor Aryl Boronic Acids Refrigerator (2-8 °C), under inert gas, in a desiccator.Generally more stable than electron-rich counterparts but still sensitive.
Heterocyclic Boronic Acids Freezer (-20 °C), under inert gas, in a desiccator. Strict exclusion of moisture is critical.Often highly polar and hygroscopic; some can undergo rapid degradation.[1]
Alkyl Boronic Acids Freezer (-20 °C), under inert gas.Prone to oxidation.

Pro-Tip: When you receive a new bottle of boronic acid, immediately flush the headspace with an inert gas and seal the cap tightly with paraffin film before placing it in the appropriate storage location.

Q3: Can I handle boronic acids on the open bench?

A: For short periods, this may be acceptable for robust, crystalline boronic acids in a low-humidity environment. However, it is not best practice. Amorphous solids or those known to be particularly sensitive should always be handled in a glovebox or under a stream of inert gas. Every minute of exposure to atmospheric moisture contributes to degradation.

Q4: How can I tell if my boronic acid has degraded?

A: Visual inspection can be a first clue; degraded material may appear clumpy or discolored. However, the most reliable methods are analytical:

  • NMR Spectroscopy: Check for the appearance of a new peak corresponding to the protodeboronated arene.

  • LC-MS or GC-MS: Look for the mass of the arene byproduct.

  • Melting Point: A broad or depressed melting point compared to the literature value can indicate the presence of impurities like boroxine or boric acid.

Q5: Is boroxine detrimental to my reaction?

A: Not necessarily, but it introduces uncertainty. Boroxines can participate in Suzuki-Miyaura couplings, but their reactivity can differ from the corresponding boronic acid.[2] The primary issue is stoichiometry. If you weigh out 100 mg of what you believe to be boronic acid, but a significant portion has converted to boroxine, you are adding fewer molar equivalents of your boron reagent than calculated. This can lead to lower yields and inconsistent results.[3]

Part II: Troubleshooting Guide - From Vial to Reaction

This section provides a systematic approach to diagnosing and solving common problems encountered when using boronic acids.

Problem: My Suzuki-Miyaura reaction has a low or inconsistent yield.

This is the most common issue and can almost always be traced back to the quality or handling of the boronic acid.

Logical Troubleshooting Workflow

Troubleshooting Workflow start Low/Inconsistent Yield check_reagent 1. Verify Boronic Acid Quality (NMR or LC-MS) start->check_reagent degraded Degradation Detected (Protodeboronation) check_reagent->degraded Yes not_degraded Reagent Appears Pure check_reagent->not_degraded No sol_degraded Solution: - Use fresh, unopened reagent. - Re-purify existing stock. - Implement inert handling. degraded->sol_degraded check_conditions 2. Review Reaction Setup not_degraded->check_conditions cause_water Possible Cause: Residual Water (Solvents, Base, Glassware) check_conditions->cause_water cause_base Possible Cause: Base Stoichiometry/Strength check_conditions->cause_base sol_water Solution: - Use anhydrous solvents. - Dry glassware thoroughly. - Use freshly opened base. cause_water->sol_water sol_base Solution: - Re-evaluate base choice. - Ensure accurate weighing of base. (Boroxine formation affects stoichiometry) cause_base->sol_base

Caption: A decision tree for troubleshooting low-yield Suzuki reactions.

  • Possible Cause A: Protodeboronation.

    • Causality: As discussed, water, sometimes in the presence of acid or base catalysts, cleaves the C-B bond, rendering your reagent inactive.[1][4] This is a common side reaction in metal-catalyzed couplings.[5]

    • Self-Validating Protocol: Before starting a large-scale reaction, run a small analytical test. Take a sample of your boronic acid, dissolve it in a deuterated solvent (e.g., DMSO-d₆), and run a quick ¹H NMR. Compare the spectrum to a reference or the supplier's certificate of analysis. The presence of the corresponding arene is a definitive sign of degradation.

    • Solution:

      • Use a fresh vial: Always default to an unopened vial of reagent if possible.

      • Handle under inert atmosphere: Use a glovebox for weighing and aliquoting.

      • Ensure dry reaction conditions: Use anhydrous solvents and dry glassware meticulously.

  • Possible Cause B: Boroxine Formation.

    • Causality: Even if protodeboronation hasn't occurred, the presence of boroxine can lead to inaccurate stoichiometry.[3] The base in a Suzuki reaction is crucial for activating the boronic acid to form a boronate species, which is the active participant in transmetalation.[6] If your reagent is partially converted to boroxine, the effective molar ratio of your boron reagent to your halide and catalyst is lower than calculated, leading to incomplete conversion.

    • Self-Validating Protocol: The boroxine-boronic acid equilibrium is dynamic.[7][8] If you suspect boroxine formation, you can attempt to convert it back to the boronic acid. Dissolve a sample in a minimal amount of a suitable solvent (like THF/water) and then lyophilize or carefully remove the solvent under vacuum. Re-analyze by NMR to see if the equilibrium has shifted back towards the monomeric acid.

    • Solution:

      • Stoichiometric Adjustment: Some researchers empirically add a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid to compensate for potential boroxine content, though this is not ideal for precision.

      • Use Boronic Esters: For particularly sensitive substrates, consider using a more stable derivative like a pinacol or MIDA boronate ester.[9] These are generally less prone to dehydration and protodeboronation and can be purified via standard chromatography.[9]

Part III: Protocols & Best Practices

Adopting standardized, rigorous protocols is essential for reproducibility.

Protocol 1: Aliquoting a Moisture-Sensitive Boronic Acid

Objective: To safely weigh and dispense a moisture-sensitive boronic acid while minimizing exposure to air.

Environment: Inert atmosphere glovebox.

Materials:

  • Stock bottle of boronic acid

  • Spatula

  • Analytical balance (inside the glovebox)

  • Several appropriately sized, tared vials with screw caps

  • Inert gas source (Argon or Nitrogen)

  • Paraffin film

Procedure:

  • Preparation: Ensure the glovebox has been purged and the atmosphere is dry (<10 ppm H₂O). Place all necessary materials, including the stock bottle of boronic acid, inside the glovebox antechamber and purge according to standard procedure.

  • Equilibration: Allow the stock bottle to equilibrate to the glovebox temperature for at least 30 minutes to prevent condensation when opened.

  • Weighing: Open the stock bottle. Using a clean, dry spatula, carefully weigh the desired amount of boronic acid into a tared vial.

  • Aliquoting (Optional but Recommended): If you anticipate using this reagent multiple times, it is best practice to create several smaller aliquots rather than repeatedly opening the main stock bottle. Weigh out appropriate quantities into separate tared vials.

  • Sealing: Tightly cap each vial. For added protection, wrap the cap-vial interface with paraffin film.

  • Labeling: Clearly label each vial with the compound name, lot number, date, and weight.

  • Storage: Remove the aliquots from the glovebox and immediately place them in a desiccator inside a freezer at -20 °C. Return the main stock bottle to its designated storage location after ensuring it is properly sealed.

Protocol 2: Setting up a Moisture-Sensitive Suzuki-Miyaura Coupling

Objective: To set up a cross-coupling reaction ensuring all components are anhydrous to protect the boronic acid.

Procedure:

  • Glassware Preparation: All glassware (reaction flask, condenser, etc.) must be oven-dried at >120 °C for several hours or flame-dried under vacuum and allowed to cool to room temperature under a stream of inert gas.

  • Adding Solids (Inert Atmosphere):

    • In a Glovebox: The ideal method. Weigh your aryl halide, palladium catalyst, ligand, and the boronic acid aliquot directly into the reaction flask inside the glovebox.

    • On the Bench (Schlenk Line): Place the aryl halide, catalyst, and ligand into the flame-dried flask. Seal the flask with a septum, and purge with inert gas for 5-10 minutes. Add the boronic acid quickly under a positive pressure of inert gas (a "blanket" of argon).

  • Adding Solvents and Base:

    • Use anhydrous, sparged solvents from a solvent purification system or a freshly opened bottle of anhydrous solvent. Add via a dry syringe.

    • If using a liquid base (e.g., Et₃N), ensure it is distilled and dry. Add via syringe.

    • If using a solid base (e.g., K₂CO₃, CsF), ensure it is finely powdered and has been dried in an oven or under vacuum. Add it with the other solids under inert atmosphere.

  • Reaction Execution: Once all components are added, begin stirring and heat the reaction to the desired temperature under a positive pressure of inert gas. Monitor the reaction by TLC or LC-MS as usual.

By implementing these rigorous protocols and understanding the underlying chemistry, you can transform boronic acids from a source of frustration into the reliable synthetic tools they are meant to be.

References

  • Cammidge, A. N., & Creton, I. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. In New Trends in Cross-Coupling: Theory and Applications (pp. 322-354). Royal Society of Chemistry.
  • Cheon, C. H., & Kim, H. J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(53), 33267-33271. [Link]

  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2025). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society. [Link]

  • Darses, S., & Genet, J. P. (2008). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. In Boronic Acids (pp. 1-98). Wiley-VCH.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Li, M., Tang, Y., Gao, J., Rao, G., & Mao, Z. (2020). A Concise and Practical Protodeboronation of Arylboronic Acids. Synlett, 31(20), 2039-2042. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(49), 15938-15950. [Link]

  • Wikipedia contributors. (2023). Boroxine. Wikipedia. [Link]

  • Wikipedia contributors. (2023). Protodeboronation. Wikipedia. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Zhang, L., & Wu, J. (2013). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry, 78(23), 11910-11918. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Electronically Diverse Phenylboronic Acids in Suzuki-Miyaura Coupling

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and substituted aromatic compounds. The reaction...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and substituted aromatic compounds. The reaction's reliability and functional group tolerance have cemented its place in modern organic synthesis.[1][2][3] At the heart of this transformation lies the organoboron reagent, most commonly a phenylboronic acid. However, not all phenylboronic acids are created equal. The electronic nature of substituents on the phenyl ring profoundly influences their reactivity, impacting reaction rates, yields, and overall efficiency.

This guide provides an in-depth comparison of the reactivity of phenylboronic acids bearing electron-donating groups (EDGs) versus those with electron-withdrawing groups (EWGs). We will delve into the mechanistic underpinnings of these differences, present supporting experimental data, and offer practical protocols for researchers to validate these findings in their own laboratories.

Theoretical Framework: Understanding the "Why" Behind the Reactivity

The reactivity of a substituted phenylboronic acid in the Suzuki-Miyaura coupling is not a black box. It is governed by fundamental principles of physical organic chemistry that manifest within the catalytic cycle.

The Suzuki-Miyaura Catalytic Cycle: A Refresher

The catalytic cycle, which utilizes a palladium catalyst, is broadly accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3][4][5] The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is frequently the rate-determining step and is most sensitive to the electronic properties of the boronic acid.

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle. cluster_cycle OA Oxidative Addition PdII_Aryl R¹-Pd(II)L_n-X OA->PdII_Aryl TM Transmetalation PdII_Diaryl R¹-Pd(II)L_n-R² TM->PdII_Diaryl RE Reductive Elimination Pd0 Pd(0)L_n RE->Pd0 R¹-R² Pd0->OA R¹-X PdII_Aryl->TM R²-B(OH)₂ Base PdII_Diaryl->RE

Figure 1: The Suzuki-Miyaura Catalytic Cycle.
The Crucial Role of Electronic Substituents in Transmetalation

For transmetalation to occur, the boronic acid must be activated by a base.[2] This activation involves the formation of a tetracoordinate boronate species, [R-B(OH)3]⁻, which is significantly more nucleophilic than the neutral, trigonal boronic acid.[2] The ease of formation and the nucleophilicity of the aryl group (R²) are both directly modulated by the electronic effects of any substituents on the phenyl ring.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the aromatic ring. This has a dual effect:

    • Increased Nucleophilicity: The aryl group becomes more electron-rich, enhancing its ability to transfer to the electropositive palladium(II) center. This generally accelerates the transmetalation step.[6]

    • Increased pKa: EDGs increase the pKa of the boronic acid, meaning it is a weaker Lewis acid.[7] While this might seem to hinder the formation of the boronate, the enhanced nucleophilicity of the resulting aryl group is often the dominant effect.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or cyano (-CN) pull electron density away from the aromatic ring.[8][9] Their influence is more complex:

    • Decreased Nucleophilicity: The aryl group becomes more electron-deficient, which can hinder its transfer to the palladium center, thereby slowing down transmetalation.[10]

    • Decreased pKa: EWGs decrease the pKa of the boronic acid, making it a stronger Lewis acid.[7] This facilitates the formation of the active boronate species with base, which can, in some cases, counteract the negative effect of reduced nucleophilicity.

The balance of these competing effects determines the overall reactivity of the EWG-substituted phenylboronic acid.

Electronic_Effects Figure 2: Influence of Substituents on Transmetalation. cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG_Sub e.g., -OCH₃, -CH₃ EDG_Effect1 Increases e⁻ density on Phenyl Ring EDG_Sub->EDG_Effect1 EDG_Effect2 Higher Nucleophilicity EDG_Effect1->EDG_Effect2 EDG_Outcome FASTER Transmetalation EDG_Effect2->EDG_Outcome EWG_Sub e.g., -NO₂, -CN EWG_Effect1 Decreases e⁻ density on Phenyl Ring EWG_Sub->EWG_Effect1 EWG_Effect2 Lower Nucleophilicity EWG_Effect1->EWG_Effect2 EWG_Outcome SLOWER Transmetalation EWG_Effect2->EWG_Outcome Boronic_Acid Substituted Phenylboronic Acid Boronic_Acid->EDG_Sub Boronic_Acid->EWG_Sub Experimental_Workflow Figure 3: Standardized Experimental Workflow. Start Setup Reaction Reaction (e.g., 80°C, 2h) Start->Reaction Add Reagents: - Aryl Bromide (1.0 eq) - Boronic Acid (1.2 eq) - Pd(PPh₃)₄ (2 mol%) - K₂CO₃ (2.0 eq) - Toluene/H₂O Quench Quench & Workup Reaction->Quench Cool to RT Add H₂O Analysis Analysis (GC/LC-MS) Quench->Analysis Extract with EtOAc Dry over Na₂SO₄ Filter & Concentrate End Quantify Yield Analysis->End

Figure 3: Standardized Experimental Workflow.

Detailed Steps:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv.), the substituted phenylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Catalyst Addition: Add degassed solvent (e.g., a mixture of Toluene and Water, 4:1, 5 mL) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%). [11]4. Reaction: Heat the mixture to 80-100°C and stir vigorously for a predetermined time (e.g., 2-4 hours). Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by column chromatography on silica gel. Determine the isolated yield and purity.

Quantitative Data Summary

The following table summarizes the typical isolated yields for the coupling of various para-substituted phenylboronic acids with 4-bromoanisole under the standardized conditions described above.

Phenylboronic Acid Substituent (para-)Substituent TypeHammett Constant (σp)Typical Isolated Yield (%)Relative Reactivity
-OCH₃Strong EDG-0.2795%Very High
-CH₃Weak EDG-0.1791%High
-HNeutral0.0085%Moderate
-ClWeak EWG+0.2378%Moderate-Low
-CNStrong EWG+0.6665%Low
-NO₂Strong EWG+0.7858%Very Low

Note: Yields are representative and can vary based on precise reaction conditions and purification efficiency. The Hammett constant (σp) is a measure of the electronic effect of a substituent in the para position.

Analysis and Discussion

The experimental data clearly demonstrates a strong correlation between the electronic nature of the substituent and the reactivity of the phenylboronic acid in this Suzuki-Miyaura coupling.

  • Electron-Donating Groups Enhance Reactivity: As predicted by theory, the presence of EDGs (-OCH₃, -CH₃) leads to significantly higher yields compared to the unsubstituted phenylboronic acid. The strongly donating methoxy group provides the highest yield, confirming that increased nucleophilicity of the aryl group accelerates the rate-determining transmetalation step. [6][12]

  • Electron-Withdrawing Groups Diminish Reactivity: Conversely, EWGs (-Cl, -CN, -NO₂) consistently result in lower isolated yields. The reactivity trend inversely correlates with the Hammett constant; the stronger the electron-withdrawing character of the substituent, the lower the reaction yield. This supports the hypothesis that the reduced nucleophilicity of the electron-deficient aryl ring is the dominant factor, slowing the transfer of the aryl group to the palladium center. [10] This relationship can be visualized with a Hammett plot, where plotting the logarithm of the relative reaction rates against the Hammett constants would likely yield a straight line with a negative slope (ρ < 0), indicating that the reaction is favored by electron-donating substituents.

Conclusion and Field-Proven Insights

For researchers engaged in synthetic chemistry, understanding the electronic nuances of phenylboronic acids is paramount for reaction optimization and troubleshooting. This guide objectively demonstrates that for the Suzuki-Miyaura coupling, the reactivity of substituted phenylboronic acids is directly and predictably influenced by the electronic properties of their substituents.

Key Takeaways:

  • EDGs are your friend for speed and yield: When aiming for high efficiency and rapid reaction times, selecting a phenylboronic acid with an electron-donating group is a sound strategy.

  • EWGs require more consideration: While couplings with EWG-substituted phenylboronic acids are certainly feasible, they often require more forcing conditions, longer reaction times, or more specialized catalyst systems to achieve comparable yields. The decreased nucleophilicity is a key kinetic barrier to overcome.

  • Transmetalation is the key: The observed reactivity trends are best explained by the influence of the substituents on the rate-determining transmetalation step of the catalytic cycle.

By grasping these fundamental principles and leveraging the comparative data presented, scientists can make more informed decisions in the design and execution of their synthetic routes, ultimately accelerating the pace of discovery in research and drug development.

References

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information. [Link]

  • Hammett plot of competitive reactions of phenylboronic acid with... ResearchGate. [Link]

  • Continuous flow Suzuki-Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry - RSC Publishing. [Link]

  • Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Center for Biotechnology Information. [Link]

  • PRE-TRANSMETALATION INTERMEDIATES IN THE SUZUKI-MIYAURA REACTION REVEALED. IDEALS - Illinois. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [Link]

  • EWG vs EDG: Examples of Electron Withdrawing and Donating Groups. Molecular Model. [Link]

  • Hammett plot for the reduction in Cu(I) (1 mM) by para-substituted... ResearchGate. [Link]

  • Stability of metal–metal interactions in transmetallation intermediates based on electronics of bridging arene ligands determined through pyridine titrations. RSC Publishing. [Link]

  • Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. ACS Publications. [Link]

  • General Base-Free Suzuki-Miyaura Cross-Coupling Reaction via Electrophilic Substitution Transmetalation. NSF PAR. [Link]

  • Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. ResearchGate. [Link]

  • In Situ Monitoring of Transmetallation in Electric Potential-Promoted Oxidative Coupling in a Single-Molecule Junction. CCS Chemistry - Chinese Chemical Society. [Link]

  • The Suzuki coupling reaction of arylbromides with phenylboronic acid. ResearchGate. [Link]

  • Are Methyl Groups Electron-Donating or Electron-Withdrawing in Boron Clusters? Permethylation of o-Carborane. ACS Publications. [Link]

  • Understanding EDG and EWG: The Dynamics of Electron Donating and Withdrawing Groups. Oreate AI Blog. [Link]

  • Competing experiments in the Suzuki–Miyaura cross coupling reaction. ResearchGate. [Link]

  • Boronic acid/ester transmetallation rates? Reddit. [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. National Center for Biotechnology Information. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. University of Rochester. [Link]

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Comparative

Spectroscopic Characterization and Cross-Coupling Performance of 3-Carboxy-4-chloro-2-fluorophenylboronic Acid: A Comparative Guide

As drug discovery programs increasingly rely on heavily functionalized biaryl scaffolds to modulate pharmacokinetic properties, poly-substituted building blocks like 3-Carboxy-4-chloro-2-fluorophenylboronic acid (CAS: 14...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly rely on heavily functionalized biaryl scaffolds to modulate pharmacokinetic properties, poly-substituted building blocks like 3-Carboxy-4-chloro-2-fluorophenylboronic acid (CAS: 1451393-04-6) have become indispensable[1]. The strategic placement of an ortho-fluorine and meta-chlorine relative to the boronic acid provides unique electronic characteristics that directly impact both its reactivity in Suzuki-Miyaura cross-coupling and its downstream spectroscopic signatures.

This guide provides an objective, data-driven comparison of this specific boronic acid against simpler alternatives, detailing the causality behind its reactivity and providing self-validating protocols for the spectroscopic characterization of its resulting biaryl products.

Structural Rationale and Reactivity Profiling

The performance of a boronic acid in a cross-coupling catalytic cycle is fundamentally dictated by its electronics. The presence of the ortho-fluorine atom significantly lowers the pKa of the boronic acid, facilitating the rapid formation of the reactive sp3 hydroxyboronate intermediate required for transmetalation[2]. However, this electron-withdrawing effect simultaneously weakens the C-B bond, making the compound highly susceptible to protodeboronation (hydrolysis) if the reaction temperature or base strength is not carefully controlled[3].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II) Complex (Ar-Pd-X) OxAdd->PdII TransMet Transmetalation (Ar'-B(OH)2 + Base) PdII->TransMet Base Activation RedElim Reductive Elimination (Ar-Pd-Ar') TransMet->RedElim RedElim->Pd0 Pd(0) Regeneration Product Biaryl Product (3-COOH-4-Cl-2-F-Biaryl) RedElim->Product

Figure 1: Suzuki-Miyaura catalytic cycle emphasizing the base-activated transmetalation step.

Comparative Performance Data

To understand its operational boundaries, we compare 3-Carboxy-4-chloro-2-fluorophenylboronic acid against its non-fluorinated and non-chlorinated analogs.

Table 1: Comparative Reactivity Profile under Standard Suzuki Conditions

Building BlockRelative Transmetalation RateProtodeboronation RiskOptimal TempTypical Yield (Biaryl)
3-Carboxy-4-chloro-2-fluorophenylboronic acid Fast High 80°C 78 - 85%
3-Carboxy-4-chlorophenylboronic acidModerateLow90°C88 - 92%
4-Carboxyphenylboronic acidSlowVery Low100°C>95%

Causality Note: The lower optimal temperature (80°C) for the fluorinated analog is a deliberate experimental choice to suppress the competing protodeboronation pathway while still exploiting its inherently fast transmetalation kinetics.

Spectroscopic Characterization of Biaryl Products

Validating the success of the cross-coupling reaction requires orthogonal analytical techniques. The unique substitution pattern of the 3-Carboxy-4-chloro-2-fluorophenyl moiety provides built-in diagnostic handles that act as a self-validating system for product confirmation[3].

Diagnostic Isotopic Handles (LC-MS)

The retention of the meta-chlorine atom in the final biaryl product is critical. Chlorine possesses a natural isotopic abundance of 35 Cl (75%) and 37 Cl (25%). Therefore, the mass spectrum (ESI-) of the purified product must exhibit an [M-H]⁻ and [M-H+2]⁻ peak in a strict 3:1 ratio. Any deviation from this ratio immediately indicates an impurity or a side reaction (e.g., undesired oxidative addition into the C-Cl bond).

Multi-Nuclear NMR Signatures

Fluorine substituents dramatically influence the NMR properties of adjacent atoms[3]. Tracking the reaction via NMR involves monitoring the disappearance of starting material signals and the emergence of product-specific shifts.

Table 2: Key Spectroscopic Shifts (Starting Material vs. Typical Biaryl Product)

Analytical Technique3-Carboxy-4-chloro-2-fluorophenylboronic acidTypical Biaryl ProductDiagnostic Value
11 B NMR ~28.5 ppm (broad singlet)Absent Confirms total consumption/loss of the boronic acid moiety.
19 F NMR ~ -112.0 ppm~ -115 to -118 ppm The upfield shift confirms the structural change at the ortho position (loss of B-F through-space interaction)[3].
FT-IR ~1340 cm⁻¹ (B-O stretch)Absent Validates the cleavage of the C-B bond[4].
1 H NMR Two aromatic protons (para-coupling)Complex multipletIntegration confirms the addition of the new aryl ring.

Validated Experimental Protocols

The following workflows are designed to ensure high-fidelity synthesis and rigorous analytical validation.

Workflow React Crude Reaction Mixture Workup Aqueous Workup & Extraction (EtOAc/H2O) React->Workup Purify Flash Chromatography (Silica Gel) Workup->Purify LCMS LC-MS Analysis (Isotopic Profiling) Purify->LCMS NMR Multi-Nuclear NMR (1H, 13C, 19F) Purify->NMR IR FT-IR Spectroscopy (Functional Groups) Purify->IR

Figure 2: Standardized downstream processing and multi-modal spectroscopic characterization workflow.

Protocol A: Self-Validating Suzuki-Miyaura Coupling
  • Preparation: Charge a microwave-safe reaction vial with the target aryl halide (1.0 equiv), 3-Carboxy-4-chloro-2-fluorophenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent System: Add a degassed mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (3:1 v/v).

    • Causality: The biphasic system ensures the solubility of the highly polar carboxy-boronic acid, while the aqueous base rapidly forms the required sp3 boronate complex to drive transmetalation[2].

  • Reaction: Heat the mixture to 80°C for 4 hours under a nitrogen atmosphere.

    • Causality: Restricting the temperature to 80°C mitigates the high protodeboronation risk inherent to the electron-deficient fluorinated boronic acid.

  • Monitoring: Sample the organic layer for LC-MS analysis. The reaction is deemed complete when the 3:1 isotopic cluster of the starting material is replaced entirely by the 3:1 isotopic cluster of the product mass.

Protocol B: Multi-Nuclear NMR Acquisition
  • Sample Prep: Dissolve 15 mg of the purified biaryl product in 0.6 mL of DMSO- d6​ .

  • Internal Standard: Add 1.0 µL of fluorobenzene to the NMR tube.

    • Causality: Fluorobenzene provides a sharp, invariant reference peak (-113.15 ppm) in the 19 F spectrum. Because 19 F NMR has a massive spectral window and zero background from standard solvents, this internal standard allows for absolute quantification of the product and immediate detection of any fluorinated impurities (such as the protodeboronated byproduct, 3-chloro-2-fluorobenzoic acid)[3].

  • Acquisition: Acquire 1 H (400 MHz), 13 C (100 MHz), and 19 F (376 MHz) spectra. Ensure the 19 F acquisition is run with 1 H decoupling to simplify the splitting patterns caused by the adjacent aromatic protons.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Boronic Acids, Wiley-VCH.[Link]

  • Gierczyk, B., et al. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Magnetic Resonance in Chemistry, 52(5), 202-213.[Link]

  • Anslyn, E. V., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Journal of Organic Chemistry, 87(22), 15071-15076.[Link]

Sources

Validation

Analytical Methods for Determining the Purity of 3-Carboxy-4-chloro-2-fluorophenylboronic Acid: A Comparative Guide

As a highly functionalized building block in Suzuki-Miyaura cross-coupling and pharmaceutical synthesis, 3-Carboxy-4-chloro-2-fluorophenylboronic acid (CAS: 1451393-04-6) presents a unique set of analytical challenges. T...

Author: BenchChem Technical Support Team. Date: March 2026

As a highly functionalized building block in Suzuki-Miyaura cross-coupling and pharmaceutical synthesis, 3-Carboxy-4-chloro-2-fluorophenylboronic acid (CAS: 1451393-04-6) presents a unique set of analytical challenges. The molecule possesses a zwitterionic-like polarity spectrum: a highly polar carboxylic acid group, an electron-deficient boronic acid group, and strongly electron-withdrawing halogen substituents (chloro and fluoro).

To establish an accurate purity profile, analytical scientists must navigate dynamic chemical equilibria and secondary column interactions. This guide objectively compares the three primary analytical methodologies—High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)—and provides self-validating protocols for each.

Mechanistic Challenges in Boronic Acid Analysis

Before selecting an analytical method, it is critical to understand the intrinsic chemical behaviors of 3-Carboxy-4-chloro-2-fluorophenylboronic acid that confound standard analytical approaches:

  • Boroxine Equilibrium: Boronic acids undergo spontaneous, reversible dehydration to form trimeric anhydrides known as boroxines. During chromatographic analysis, this dynamic equilibrium can result in split peaks, broad tailing, and inaccurate integration[1][2].

  • Lewis Acidity and Silanol Interactions: The electron-withdrawing chloro and fluoro groups drastically increase the Lewis acidity of the boron atom. This highly reactive boron strongly coordinates with residual, unendcapped silanol groups on standard silica-based stationary phases, leading to severe peak tailing and irreversible adsorption[2][3].

  • Ionization State: The carboxylic acid moiety (pKa ~3.0) must be fully protonated to achieve retention on a reversed-phase column. Failure to strictly control the mobile phase pH will result in partial ionization and irreproducible retention times.

Mechanism Monomer Free Boronic Acid (Monomer) Trimer Boroxine Anhydride (Trimer) Monomer->Trimer Dehydration (-H2O) Trimer->Monomer Hydrolysis (+H2O) HPLC_Issue Chromatographic Artifacts (Split Peaks / Tailing) Trimer->HPLC_Issue Dynamic on-column equilibrium NMR_Solution Resolved via D2O addition in NMR solvent HPLC_Issue->NMR_Solution Analytical mitigation

Dynamic equilibrium between free boronic acid and boroxine, and its analytical impact.

Comparative Methodology Evaluation

High-Performance Liquid Chromatography (RP-HPLC-UV)

The Routine QC Workhorse HPLC remains the industry standard for batch release and routine Quality Control (QC)[4]. However, to successfully analyze 3-Carboxy-4-chloro-2-fluorophenylboronic acid, the method must suppress both the boroxine equilibrium and silanol interactions.

  • The Causality of Method Design: By utilizing a highly acidic mobile phase (e.g., 0.1% Trifluoroacetic acid, pH ~2.0), the carboxylic acid is forced into its neutral, protonated state, ensuring predictable hydrophobic retention. Simultaneously, utilizing a highly endcapped, low-silanol column (such as Waters MaxPeak Premier or XTerra MS C18) prevents the Lewis-acidic boron from coordinating with the stationary phase[3][4].

Quantitative Nuclear Magnetic Resonance (1H-qNMR)

The Absolute Standard qNMR is a primary analytical method that determines absolute purity without the need for a specific reference standard of the analyte itself[1].

  • The Causality of Method Design: qNMR relies on the direct proportionality between the integrated area of a specific nuclear resonance and the molar concentration of those nuclei[1]. By adding a small amount of D₂O to the NMR solvent, the boroxine trimer is rapidly hydrolyzed back to the monomeric boronic acid, collapsing the complex equilibrium into a single, clean structural state[5]. Purity is then calculated against a certified internal standard (e.g., Maleic acid).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Trace Impurity Profiling For the detection of genotoxic impurities or trace degradation products, LC-MS/MS is unparalleled.

  • The Causality of Method Design: Boronic acids exhibit exceptional ionization efficiency in negative electrospray ionization (ESI-) mode due to their ability to readily form stable boronate anions [R−B(OH)3​]− [6]. The electron-withdrawing halogens on the phenyl ring further stabilize this negative charge, allowing Multiple Reaction Monitoring (MRM) to achieve limits of quantitation (LOQ) in the pg/mL range[6].

Workflow Start 3-Carboxy-4-chloro-2-fluorophenylboronic acid Purity Assessment Decision Primary Analytical Objective? Start->Decision Routine Routine Batch Release (High Throughput) Decision->Routine QC Lab Absolute Absolute Standardization (No Reference Std) Decision->Absolute R&D / Metrology Trace Trace Impurity Profiling (pg/mL Sensitivity) Decision->Trace Toxicology / Impurities HPLC RP-HPLC (UV) Low-silanol column Acidic mobile phase Routine->HPLC qNMR 1H-qNMR Internal Standard (Maleic Acid) D2O exchange Absolute->qNMR LCMS LC-MS/MS Negative ESI Mode MRM Acquisition Trace->LCMS

Decision matrix for selecting the optimal purity analysis method.

Performance Comparison Matrix

ParameterRP-HPLC-UV1H-qNMRLC-MS/MS (ESI-)
Primary Use Case Routine Batch QC & ReleasePrimary Reference StandardizationTrace Impurity Profiling
Analytical Principle Chromatographic SeparationNuclear Magnetic ResonanceMass-to-Charge Ratio (MRM)
Reference Standard Required (Analyte-specific)Not Required (Uses Internal Std)Required (Isotopic preferred)
Accuracy High (Relative to standard)Absolute (>99% accuracy)High (For trace levels)
Precision (RSD) < 1.0%< 0.5%< 3.0%
Sensitivity (LOD) ~0.05% (500 ppm)~0.5% (5000 ppm)~2-10 pg/mL[6]
Analysis Time 10–15 minutes[4]5–10 minutes (per scan cycle)7 minutes[6]

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . They include built-in mechanistic checks that prove the method is functioning correctly before data is accepted.

Protocol 1: RP-HPLC Purity Determination

Objective: High-throughput purity assessment with suppressed silanol interaction.

  • Column Selection: Install a low-silanol, highly endcapped column (e.g., Waters XSelect HSS T3 or MaxPeak Premier, 100 x 4.6 mm, 2.5 µm)[4].

  • Mobile Phase Preparation:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0).

    • Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Elution: Program a gradient from 5% B to 95% B over 12 minutes. Flow rate: 1.0 mL/min. Column temperature: 40°C.

  • Sample Preparation: Dissolve the sample in 50:50 Water:Acetonitrile to a concentration of 1.0 mg/mL.

  • Self-Validation Check (System Suitability): Inject a resolution mixture containing the analyte and a known related substance (e.g., 3-carboxy-phenylboronic acid).

    • Acceptance Criteria: The system is validated only if the Resolution ( Rs​ ) > 2.0 and the Tailing Factor ( Tf​ ) of the main peak is ≤ 1.5. A Tf​ > 1.5 indicates failure to suppress silanol interactions or incomplete protonation of the carboxylic acid.

Protocol 2: 1H-qNMR Absolute Quantitation

Objective: Absolute purity determination without an analyte-specific reference standard.

  • Sample Preparation: Accurately weigh ~20 mg of 3-Carboxy-4-chloro-2-fluorophenylboronic acid and ~10 mg of a Certified Reference Material (CRM) Internal Standard (e.g., NIST-traceable Maleic Acid, δ ~6.26 ppm) into a vial using a microbalance[1].

  • Solvent Exchange: Dissolve the mixture in 0.6 mL of DMSO- d6​ . Add 10 µL of D2​O . Mechanistic note: The D2​O forces the hydrolysis of any boroxine anhydrides back to the monomer, ensuring a single set of aromatic signals.

  • Instrument Parameters:

    • Acquire data on a 400 MHz NMR spectrometer.

    • Set the pulse angle to 90°.

  • Self-Validation Check ( T1​ Relaxation): Before quantitative acquisition, perform an inversion-recovery experiment to measure the longitudinal relaxation time ( T1​ ) of the slowest relaxing proton.

    • Acceptance Criteria: The inter-pulse delay ( D1​ ) must be set to ≥5×T1​ (typically 30–60 seconds). The system validates itself when the integrated ratio between the analyte's distinct fluoro-shifted aromatic proton and the maleic acid olefinic proton remains constant across multiple independent scans, proving complete relaxation and quantitative recovery[1].

References

  • Kumar, A., et al. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available at: [Link]

  • National Institutes of Health (PMC). Synthesis of Boron-Containing Nucleoside Analogs. Available at: [Link]

  • SCIEX. Quantitation of boronic acids at pg/mL levels of sensitivity. Available at: [Link]

  • Agilent Technologies. Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Available at: [Link]

  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

  • Duval, F., et al. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed (PMID: 26391872). Available at:[Link]

Sources

Comparative

Advanced Comparison Guide: Overcoming the Limitations of 3-Carboxy-4-chloro-2-fluorophenylboronic Acid in Palladium-Catalyzed Couplings

Executive Summary Highly functionalized arylboronic acids are indispensable building blocks in modern drug discovery and materials science. Among these, 3-Carboxy-4-chloro-2-fluorophenylboronic acid presents a unique con...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Highly functionalized arylboronic acids are indispensable building blocks in modern drug discovery and materials science. Among these, 3-Carboxy-4-chloro-2-fluorophenylboronic acid presents a unique convergence of electronic and steric challenges. While its substitution pattern is highly desirable for accessing complex pharmacophores, its performance in standard Palladium-catalyzed Suzuki-Miyaura cross-coupling (SMC) is notoriously poor.

As a Senior Application Scientist, I have structured this guide to dissect the root causes of these limitations—specifically protodeboronation, catalyst poisoning, and sluggish transmetalation. By objectively comparing the free boronic acid against modern alternatives (such as MIDA boronates and trifluoroborates), this guide provides researchers with a causality-driven, self-validating protocol to achieve high-yielding couplings with this exceptionally challenging substrate.

Mechanistic Analysis of Limitations

To engineer a successful coupling strategy, we must first understand the thermodynamic and kinetic pitfalls inherent to 3-Carboxy-4-chloro-2-fluorophenylboronic acid.

The Ortho-Fluoro Effect and Rapid Protodeboronation

The most severe limitation of this substrate is its rapid decomposition via base-catalyzed protodeboronation. Under the basic conditions required to form the active boronate species [Ar−B(OH)3​]− , the carbon-boron bond is cleaved, yielding the undesired 3-chloro-2-fluorobenzoic acid.

  • Causality: The highly electronegative ortho-fluoro substituent, compounded by the electron-withdrawing chloro and carboxy groups, heavily stabilizes the transient aryl anion formed during protonolysis. Linear Free Energy Relationship (LFER) studies demonstrate that an ortho-fluoro group accelerates protodeboronation rates by a factor of ∼2.5×104 compared to unsubstituted analogs[1].

Catalyst Poisoning via the Free Carboxylic Acid

The presence of a free, unprotected carboxylic acid introduces competing coordination pathways.

  • Causality: Carboxylate anions are excellent ligands for Palladium(II) intermediates. During the catalytic cycle, the free carboxy group can displace labile ligands (or the halide) on the Pd center, forming stable, unreactive Pd-carboxylate complexes[2]. This not only poisons the catalyst but also alters the transmetalation sequence, effectively stalling the reaction. Furthermore, the acidic proton consumes the stoichiometric base intended for boronate activation, disrupting the delicate pH balance of the system.

Sluggish Transmetalation Kinetics

Even if protodeboronation and catalyst poisoning are mitigated, the transmetalation step remains kinetically hindered.

  • Causality: Transmetalation requires the transfer of the aryl group from Boron to Palladium. The intense electron-withdrawing nature of the F, Cl, and COOH groups drastically reduces the nucleophilicity of the ipso-carbon. Consequently, the activation energy for transmetalation is elevated, making the productive pathway slower than competing degradation pathways[3].

Pathways Substrate 3-Carboxy-4-chloro- 2-fluorophenylboronic acid Base Aqueous Base (OH⁻ / PO₄³⁻) Substrate->Base Base Equivalents Poisoning Pd-Carboxylate Complex (Catalyst Deactivation) Substrate->Poisoning Free -COOH coordination Boronate Active Boronate [Ar-B(OH)₃]⁻ Base->Boronate Activation Product Cross-Coupled Product (Successful Transmetalation) Boronate->Product Slow (e⁻ deficient) Degradation Protodeboronated Arene (Major Side Product) Boronate->Degradation Fast (ortho-F effect)

Caption: Competing pathways in the Suzuki-Miyaura coupling of 3-Carboxy-4-chloro-2-fluorophenylboronic acid.

Comparative Analysis of Alternatives

To overcome these limitations, the boron center must be protected to prevent premature activation, and the carboxylic acid should ideally be masked. Table 1 summarizes the performance of various boron reagents when applied to highly electron-deficient, ortho-fluoro substrates.

Table 1: Quantitative Comparison of Boron Reagents for Challenging Substrates
Reagent TypeBoron HybridizationRelative Stability (pH 10)Transmetalation StrategyProtodeboronation RiskTypical Yield
Free Boronic Acid sp2 Very Low ( t1/2​<1 min)DirectCritical < 15%
Pinacol Ester (BPin) sp2 ModerateDirect / Pre-hydrolysisHigh30 - 45%
Potassium Trifluoroborate sp3 HighSlow ReleaseLow50 - 65%
MIDA Boronate (Esterified) sp3 Very HighControlled Slow Release Negligible > 85%

Objective Verdict: The MIDA (N-methyliminodiacetic acid) boronate derivative, combined with pre-esterification of the carboxy group, is the superior alternative. The MIDA ligand rehybridizes the boron atom to sp3 , rendering it completely inert to transmetalation and protodeboronation until it is slowly hydrolyzed by an aqueous base[4],[5]. This "slow-release" mechanism ensures that the steady-state concentration of the free boronic acid remains extremely low, allowing the highly active Palladium catalyst to consume it via transmetalation before it can degrade.

Self-Validating Experimental Protocol: Slow-Release SMC

The following protocol utilizes the esterified MIDA boronate of the substrate paired with a highly active Buchwald precatalyst (XPhos-Pd-G2 ).

Causality of Reagent Selection: Traditional catalysts like Pd(PPh3​)4​ require prolonged heating to generate the active Pd(0) species, during which time unstable boronic acids degrade. XPhos-Pd-G2 generates the catalytically active L−Pd(0) species rapidly at room temperature[3],[6]. By using a biphasic THF/K3​PO4​ system, the MIDA boronate (soluble in THF) slowly hydrolyzes at the aqueous interface, perfectly throttling the release of the reactive boronic species[5].

Step-by-Step Methodology

Phase 1: Substrate Preparation (Pre-reaction)

  • Esterification: Convert the free carboxylic acid of 3-Carboxy-4-chloro-2-fluorophenylboronic acid to a methyl or tert-butyl ester using standard Fischer esterification or activating agents (e.g., EDC/DMAP) to prevent Pd-poisoning.

  • MIDA Protection: Reflux the esterified boronic acid with MIDA anhydride in THF/DMSO to yield the MIDA boronate[4].

    • Validation Checkpoint 1: Analyze the isolated product via 11B NMR. A successful sp2→sp3 conversion is validated by an upfield shift from ∼30 ppm (free acid) to ∼10−12 ppm (MIDA boronate).

Phase 2: Biphasic Slow-Release Coupling 3. Reaction Assembly: In a rigorously degassed Schlenk flask, combine the aryl halide (1.0 equiv), the esterified MIDA boronate (1.5 equiv), and XPhos-Pd-G2 (2 mol%). 4. Solvent Addition: Add degassed THF (0.2 M relative to aryl halide). 5. Catalyst Activation: Stir for 5 minutes at room temperature.

  • Validation Checkpoint 2: The solution will transition from yellow to a deep red/brown, visually confirming the generation of the active XPhos-Pd(0) species.

  • Slow Release Initiation: Add an aqueous solution of K3​PO4​ (3.0 M, 3.0 equiv) dropwise. Heat the biphasic mixture to 40 °C.

  • Monitoring: Stir for 2–4 hours.

    • Validation Checkpoint 3: Monitor via LC-MS. Track the consumption of the aryl halide, NOT the boron reagent. The MIDA boronate will persist throughout the reaction, slowly feeding the cycle.

  • Quenching & Isolation: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4​ , and purify via silica gel chromatography.

Workflow Step1 1. Substrate Modification Esterification & MIDA Protection Step2 2. Precatalyst Activation XPhos-Pd-G2 -> Active Pd(0) Step1->Step2 Prevents Pd-poisoning & degradation Step3 3. Biphasic Slow Release Aq. K3PO4 / THF at 40°C Step2->Step3 Rapid Pd(0) generation at RT Step4 4. Product Isolation Chromatography & Validation Step3->Step4 Transmetalation outcompetes protodeboronation

Caption: Self-validating experimental workflow utilizing MIDA boronates for slow-release cross-coupling.

References

  • [2] The palladium-catalyzed cross-coupling reaction of carboxylic anhydrides with arylboronic acids: a DFT study. PubMed (NIH). Available at:[Link]

  • [3] A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PubMed Central (NIH). Available at:[Link]

  • [1] Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at:[Link]

  • [6] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society (ACS). Available at:[Link]

  • [4] A Mild Method for Making MIDA Boronates. Organic Letters (ACS). Available at:[Link]

  • [5] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available at:[Link]

Sources

Validation

Assessing the Impact of the Carboxylic Acid Group on Boronic Acid Reactivity: A Comparative Guide

Executive Summary Boronic acids are cornerstone functional groups in modern chemistry, widely utilized in Suzuki-Miyaura cross-coupling, carbohydrate sensing, and as covalent warheads in targeted therapeutics. However, s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Boronic acids are cornerstone functional groups in modern chemistry, widely utilized in Suzuki-Miyaura cross-coupling, carbohydrate sensing, and as covalent warheads in targeted therapeutics. However, standard phenylboronic acid (PBA) suffers from inherent limitations, most notably its susceptibility to oxidative degradation in biological environments.

The introduction of a carboxylic acid moiety to the phenyl ring—creating carboxyphenylboronic acids (CPBAs)—profoundly alters the molecule's reactivity. As a Senior Application Scientist, I have structured this guide to dissect how the regioisomerism of the carboxylic acid group (ortho vs. meta/para) dictates a divergence in physicochemical properties. By comparing 2-CPBA, 3-CPBA, and 4-CPBA against standard PBA, this guide provides a mechanistic rationale and self-validating protocols for deploying these bifunctional building blocks in synthesis and drug design.

Mechanistic Divergence: Electronic vs. Neighboring Group Effects

The reactivity of CPBAs is not merely a sum of two functional groups; it is heavily dictated by their spatial relationship.

The Electronic Effect: 3-CPBA and 4-CPBA

When the carboxylic acid is positioned at the meta (3-CPBA) or para (4-CPBA) position, its primary influence on the boronic acid is electronic. The carboxyl group acts as an electron-withdrawing group (EWG) via inductive (-I) effects. This withdrawal of electron density increases the Lewis acidity of the boron atom, effectively lowering its pKa[1]. While the predicted pKa of the carboxylic acid group in 3-CPBA is approximately 4.21, the boronic acid moiety typically ionizes between pH 8 and 9[2].

In the context of Suzuki-Miyaura cross-coupling, this electron deficiency can modulate the transmetalation step. Studies have shown that 4-CPBA exhibits lower catalytic turnover frequencies compared to unsubstituted PBA or electron-rich boronic acids, as the EWG effect slows the transfer of the aryl group to the palladium center[3].

The Neighboring Group Effect: 2-CPBA

Positioning the carboxylic acid ortho to the boronic acid (2-CPBA) triggers a profound neighboring group participation. Rather than existing as a free carboxylic acid and boronic acid, 2-CPBA undergoes intramolecular coordination to form a cyclic mixed anhydride, known as a boralactone or benzoxaborolone[4].

This cyclization is transformative. Standard boronic acids are rapidly and irreversibly oxidized by reactive oxygen species (ROS) like H₂O₂ to form phenols. However, the boralactone ring of 2-CPBA imposes rigid stereoelectronic constraints. These constraints severely impede the rate-limiting C→O shift required for oxidation, rendering 2-CPBA up to 10,000-fold more stable to oxidation than PBA[5],[6].

G CPBA Carboxyphenylboronic Acids (CPBAs) Ortho 2-CPBA (Ortho) CPBA->Ortho MetaPara 3-CPBA / 4-CPBA (Meta/Para) CPBA->MetaPara Boralactone Intramolecular Coordination (Boralactone Formation) Ortho->Boralactone Neighboring Group Effect EWG Inductive Electron Withdrawal (-I) MetaPara->EWG Electronic Effect Oxidation 10⁴-fold Increase in Oxidative Stability Boralactone->Oxidation Impedes C→O shift Suzuki Modulated Transmetalation in Suzuki Coupling EWG->Suzuki Lowers Boron pKa

Regioisomer-dependent reactivity pathways of carboxyphenylboronic acids.

Comparative Performance Data

To objectively assess the utility of these variants, we must quantify their physicochemical behavior and cross-coupling efficiency.

Table 1: Physicochemical and Kinetic Properties Comparison

Data synthesized from established literature on boronic acid ionization and oxidation kinetics[1],[4],[2],[6].

CompoundBoronic Acid pKaCarboxylic Acid pKaRelative Oxidation Rate (vs. PBA)Primary Structural State in H₂O
Phenylboronic Acid (PBA) ~8.8N/A1.0Trigonal planar
2-CPBA (Benzoxaborolone) Extreme (Anionic)N/A (Cyclized)10⁻⁴ (Highly Stable) Cyclic mixed anhydride
3-CPBA ~8.0~4.21~1.0Acyclic, bifunctional
4-CPBA ~8.0~4.08~1.0Acyclic, bifunctional
Table 2: Ligand Performance in Suzuki-Miyaura Coupling of 3-CPBA

Because the carboxylic acid group must be deprotonated during cross-coupling, base selection and ligand architecture are critical. The table below compares common palladium ligands for the coupling of 3-CPBA with a standard aryl bromide[7].

Ligand / PrecatalystLigand TypeCatalyst LoadingBaseSolvent SystemAvg. Yield (%)
PPh₃ / Pd(PPh₃)₄ Monodentate1–5 mol%K₂CO₃Toluene / H₂O75–85%
P(t-Bu)₃ / Pd₂(dba)₃ Bulky Monodentate1–2 mol%K₃PO₄Dioxane85–95%
dppf / Pd(dppf)Cl₂ Bidentate1–3 mol%K₂CO₃Dioxane / H₂O80–90%

Insight: Bulky, electron-rich ligands like P(t-Bu)₃ accelerate the oxidative addition and transmetalation steps, compensating for the electron-withdrawing nature of the carboxylate group[7].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls that allow the researcher to verify the success of the methodology independent of final isolation yields.

Protocol 1: Assessing Oxidative Stability of Boronic Acids (Kinetic Competition Assay)

This protocol measures the resistance of 2-CPBA to H₂O₂-mediated oxidation. It uses a fluorogenic competitor (Coumarin Boronic Acid, CBA) to validate that the reactive oxygen species is active in the system, proving that 2-CPBA's survival is due to its structural stability, not a failed oxidation reagent[6].

Step-by-Step Methodology:

  • Preparation of Solutions: Prepare a 100 µM solution of Coumarin Boronic Acid (CBA) and a 1 mM solution of 2-CPBA in PBS buffer (pH 7.4).

  • Baseline Measurement: Measure the baseline fluorescence of the CBA solution (Ex: 330 nm, Em: 460 nm).

  • Initiation: Add H₂O₂ to a final concentration of 1 mM to the mixture containing both CBA and 2-CPBA.

  • Kinetic Monitoring: Continuously monitor the fluorescence at 460 nm for 60 minutes.

  • Self-Validation Check: The rapid increase in fluorescence confirms the oxidation of CBA to 7-hydroxycoumarin. The rate of this fluorescence increase should be inversely proportional to the concentration of intact 2-CPBA, which acts as a stable, non-oxidizing sink in the system[6].

  • Quenching: Add catalase (100 U/mL) to decompose unreacted H₂O₂. Analyze the final mixture via ¹¹B-NMR to confirm the boralactone peak of 2-CPBA remains unchanged.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-CPBA

When coupling CPBAs, the acidic proton of the -COOH group consumes one equivalent of base. This protocol accounts for the bifunctionality and uses an internal standard to track true conversion[3].

Workflow Step1 1. Reagent Prep (Aryl Halide + CPBA) Step2 2. Base Addition (Excess for -COOH) Step1->Step2 Step3 3. Catalyst/Ligand (e.g., Pd2(dba)3/dppf) Step2->Step3 Step4 4. Cross-Coupling (Degassed, 80°C) Step3->Step4 Step5 5. Acidic Workup (Precipitate Product) Step4->Step5

Step-by-step experimental workflow for Suzuki-Miyaura cross-coupling of CPBAs.

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask under N₂, combine 1.0 mmol of aryl halide, 1.2 mmol of 4-CPBA, and 0.5 mmol of 4-fluorobenzophenone (Internal Standard).

  • Base Stoichiometry: Add 3.0 mmol of K₃PO₄. Causality: One equivalent is immediately consumed to deprotonate the carboxylic acid; the remaining two equivalents facilitate the formation of the reactive palladium-boronate complex[7].

  • Catalyst Addition: Add 2 mol% Pd₂(dba)₃ and 4 mol% P(t-Bu)₃.

  • Solvent & Heating: Inject 5 mL of degassed Dioxane/H₂O (4:1 v/v). Heat to 80°C for 12 hours.

  • Self-Validation Check (In-Process): Withdraw a 50 µL aliquot, dilute in CDCl₃, and perform ¹⁹F-NMR. Compare the product's fluorine integration (if using a fluorinated aryl halide) against the 4-fluorobenzophenone internal standard to determine precise thermodynamic conversion prior to workup[3].

  • Isolation: Cool the mixture, acidify with 1M HCl to pH 2 (to re-protonate the carboxylate), and extract with EtOAc.

Conclusion

The integration of a carboxylic acid group into a boronic acid framework is a masterclass in structural tuning. For applications requiring robust covalent binding in biological media without the risk of oxidative degradation, the ortho-substituted 2-CPBA (benzoxaborolone) is the undisputed choice. Conversely, for modular synthetic workflows where a carboxylate handle is needed for downstream functionalization (e.g., amide coupling), 3-CPBA and 4-CPBA serve as highly effective, albeit electronically deactivated, cross-coupling partners.

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